N,1-dimethyl-1H-indole-2-carboxamide CAS number and molecular formula.
This technical guide details the chemical identity, synthesis, and applications of N,1-dimethyl-1H-indole-2-carboxamide , a specific isomer distinct from its N,N-dimethyl analog. CAS Number: 61939-18-2 Molecular Formula:...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and applications of N,1-dimethyl-1H-indole-2-carboxamide , a specific isomer distinct from its N,N-dimethyl analog.
CAS Number: 61939-18-2
Molecular Formula: C₁₁H₁₂N₂O
Executive Summary
N,1-dimethyl-1H-indole-2-carboxamide is a functionalized indole derivative characterized by methyl substitutions at both the indole nitrogen (position 1) and the exocyclic amide nitrogen.[1] Unlike its isomer N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0), this compound retains a secondary amide proton, making it a critical substrate for directed C-H functionalization studies and a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (EGFR) and antibacterial agents (FabI).
Chemical Identity & Physicochemical Properties[1][2][3][4]
Property
Specification
CAS Number
61939-18-2
IUPAC Name
N,1-dimethyl-1H-indole-2-carboxamide
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
Physical State
White to off-white solid (Needles)
Melting Point
188–189 °C (Recrystallized from CH₂Cl₂/Hexane)
Solubility
Soluble in DMSO, CH₂Cl₂, MeOH; Low solubility in water
IR (ATR)
3306 (N-H), 1608 (C=O amide), 1541, 1457 cm⁻¹
Synthesis & Manufacturing Protocol
The synthesis of N,1-dimethyl-1H-indole-2-carboxamide typically proceeds via the aminolysis of an ester precursor. This method is preferred over direct coupling of the acid due to higher yields and simpler purification (precipitation).
Reaction Pathway
The following diagram illustrates the conversion of ethyl 1-methyl-1H-indole-2-carboxylate to the target amide using aqueous methylamine.
Caption: Aminolysis pathway converting the indole ester to the target secondary amide.
Step-by-Step Experimental Protocol
Objective: Synthesis of N,1-dimethyl-1H-indole-2-carboxamide on a multigram scale.
Preparation of Precursor: Dissolve ethyl 1-methyl-1H-indole-2-carboxylate (1.0 equiv) in Methanol (MeOH). A ratio of 10 mL MeOH per gram of substrate is recommended to ensure solubility.
Aminolysis: Add 40% aqueous methylamine (excess, typically 10–20 equiv) to the stirring solution at Room Temperature (20–25 °C).
Note: The large excess of amine drives the equilibrium forward and acts as a base.
Reaction Monitoring: Stir the suspension. The product typically is less soluble than the ester and may begin to precipitate as a solid creeping up the flask walls.
TLC Control: Monitor disappearance of the ester (Rf ~0.8 in 30% EtOAc/Hexane) and appearance of the amide (Rf ~0.4).
Work-up:
Once complete (approx. 2–4 hours), concentrate the mixture under reduced pressure to remove excess methylamine and methanol.
Resuspend the residue in cold water to dissolve inorganic salts.
Purification:
Filter the resulting precipitate.
Recrystallization: Dissolve the crude solid in minimal hot Dichloromethane (CH₂Cl₂) and slowly add Hexane until turbid. Cool to 4 °C to yield pure white needles.
Applications in Research & Drug Development
This compound serves two primary roles: as a pharmacophore in bioactive molecules and as a model substrate in organometallic chemistry.
A. Medicinal Chemistry Scaffold
The N,1-dimethylindole-2-carboxamide core is a "privileged structure" found in:
EGFR Inhibitors: Used to target Exon 20 insertion mutants in non-small cell lung cancer (NSCLC). The indole core positions the amide to interact with the kinase hinge region.
FabI Inhibitors: Investigated as antibacterial agents targeting the enoyl-ACP reductase (FabI) in fatty acid synthesis.
B. Substrate for C-H Activation
The secondary amide group (-CONHMe) acts as a Directing Group (DG) for transition metal catalysis.
Mechanism: The amide oxygen coordinates with metals (Mn, Cr, Rh), positioning the catalyst to activate the C-H bond at the C3 position of the indole ring.
Utility: It allows researchers to install diverse functional groups (alkynes, aryls) at the difficult-to-access C3 position without pre-functionalization.
Caption: Dual utility of the compound in drug discovery and catalytic methodology.
Analytical Characterization
To validate the synthesis of CAS 61939-18-2, the following spectral signatures must be confirmed.
¹H NMR (CDCl₃, 400 MHz):
δ 6.0–6.5 ppm: Broad singlet (1H) for the N-H amide proton. Crucial for distinguishing from the N,N-dimethyl isomer.
δ 4.05 ppm: Singlet (3H) for N1-CH₃ (indole nitrogen).
δ 3.05 ppm: Doublet (3H, J ≈ 5 Hz) for Amide N-CH₃ . The doublet splitting confirms coupling to the adjacent N-H proton.
δ 6.8–7.7 ppm: Multiplets (5H) for the aromatic indole protons (H3, H4, H5, H6, H7).
A Technical Guide to the Spectral Analysis of N,1-dimethyl-1H-indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals Introduction The structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical research. In the absence of direct experiment...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical research. In the absence of direct experimental data, the analysis of structurally similar compounds provides a reliable framework for predicting spectral features. This approach, combining empirical data from analogs with a theoretical understanding of spectroscopic techniques, is a powerful tool for the modern chemist.
Molecular Structure and Key Features
To understand the spectral data, it is essential to first examine the molecular structure of N,1-dimethyl-1H-indole-2-carboxamide.
Caption: Molecular structure of N,1-dimethyl-1H-indole-2-carboxamide.
The molecule consists of a bicyclic indole core, which is an aromatic heterocyclic system. Key structural features that will influence the spectral data include:
The indole ring system with its distinct aromatic protons.
The N-methyl group attached to the indole nitrogen.
The carboxamide group at the 2-position of the indole ring.
The N-methyl group of the carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the analysis of similar indole-2-carboxamide derivatives, the following proton signals are predicted for N,1-dimethyl-1H-indole-2-carboxamide.[4]
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
~7.6
d
1H
H-4
~7.4
d
1H
H-7
~7.2
t
1H
H-6
~7.1
t
1H
H-5
~6.8
s
1H
H-3
~4.0
s
3H
N1-CH₃
~3.0
d
3H
N(amide)-CH₃
~2.9
br s
1H
NH
Interpretation and Causality:
Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzene ring of the indole nucleus are expected to appear in the downfield region (~7.0-7.7 ppm) due to the deshielding effect of the aromatic ring current. Their multiplicities will be doublets and triplets, arising from coupling to adjacent aromatic protons.[5]
Indole C3-Proton (H-3): The proton at the 3-position of the indole ring is anticipated to be a singlet as it has no adjacent protons to couple with.
N1-Methyl Protons: The methyl group attached to the indole nitrogen (N1) is expected to be a sharp singlet at around 4.0 ppm. The nitrogen atom's electronegativity and the aromaticity of the indole ring cause a downfield shift compared to a typical aliphatic N-methyl group.
Amide N-Methyl Protons: The methyl group on the amide nitrogen will likely appear as a doublet around 3.0 ppm due to coupling with the amide proton (NH). The exact chemical shift and coupling constant can be influenced by the solvent and temperature due to restricted rotation around the C-N amide bond.
Amide Proton (NH): The amide proton will likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Chemical Shift (δ) (ppm)
Assignment
~162
C=O (amide)
~139
C-7a
~130
C-2
~126
C-3a
~124
C-6
~122
C-4
~120
C-5
~110
C-7
~104
C-3
~32
N1-CH₃
~26
N(amide)-CH₃
Interpretation and Causality:
Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal (~162 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[6]
Aromatic and Indole Carbons: The carbons of the indole ring will appear in the aromatic region (~100-140 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-7a) will be at the lower field end of this range.
Methyl Carbons: The two methyl carbons will be the most upfield signals, with the N1-methyl carbon appearing at a slightly more downfield position than the amide N-methyl carbon due to the electronic environment of the indole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[7]
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong, sharp
N-H stretch (amide)
~3100-3000
Medium
C-H stretch (aromatic)
~2950-2850
Medium
C-H stretch (aliphatic)
~1640
Strong
C=O stretch (amide I band)
~1540
Strong
N-H bend (amide II band)
~1460
Medium
C=C stretch (aromatic)
Interpretation and Causality:
N-H Stretch: A prominent sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
Amide I and II Bands: The strong absorption at ~1640 cm⁻¹ is the amide I band, primarily due to the C=O stretching vibration. The band at ~1540 cm⁻¹ is the amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. These two bands are highly characteristic of the amide functional group.[8]
Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic indole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Interpretation
188
Molecular ion [M]⁺
159
[M - CHO]⁺
130
[M - NH(CH₃)₂]⁺
103
Indole fragment
Interpretation and Causality:
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of N,1-dimethyl-1H-indole-2-carboxamide, which is 188.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Fragmentation Pattern: The fragmentation of indole derivatives is often characterized by the stability of the indole ring.[9][10] Common fragmentation pathways for N,1-dimethyl-1H-indole-2-carboxamide would likely involve the loss of the carboxamide side chain. Key fragments would include the loss of a formyl group (CHO) and the loss of the dimethylamine group. The base peak would likely correspond to a stable fragment, possibly the indole cation itself.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above. These protocols represent standard practices in organic chemistry for the characterization of small molecules.[11][12]
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of N,1-dimethyl-1H-indole-2-carboxamide.
Protocol for Synthesis:
To a solution of 1-methyl-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to the mixture.
Introduce methylamine (as a solution or gas) to the reaction mixture.
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification:
Dissolve the crude product in a minimal amount of a suitable solvent.
Load the solution onto a silica gel column.
Elute the column with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the desired product from any impurities.
Collect the fractions containing the pure product, as determined by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,1-dimethyl-1H-indole-2-carboxamide.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
Acquire a ¹³C NMR spectrum on the same instrument.
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
IR Spectroscopy:
Place a small amount of the purified solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry:
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for N,1-dimethyl-1H-indole-2-carboxamide. By leveraging data from closely related analogs and fundamental spectroscopic principles, a detailed and predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra has been presented. The inclusion of standardized experimental protocols offers a practical framework for the synthesis, purification, and characterization of this and similar indole carboxamide derivatives. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the structural elucidation and quality control of these important compounds.
References
Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
Di Marzo, V., & De Petrocellis, L. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(4), 849.
Dofe, V. S., Hampp, C., & Sarkate, A. P. (2017). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Magnetic Resonance in Chemistry, 55(10), 913-920.
SpectraBase. (n.d.). 1H-INDOLE-1-CARBOXAMIDE, 2-(1,3-DITHIAN-2-YL)-N,N-DIETHYL- - Optional[13C NMR]. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants. Retrieved from [Link]
Jordan Journal of Chemistry. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Retrieved from [Link]
ResearchGate. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo. Retrieved from [Link]
El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Zhang, H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(6), 2645–2657.
PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
SpectraBase. (n.d.). 1H-Pyrrole-2-carboxamide, 5-[[(5-amino-3,4-dihydro-2H-pyrrol-2-yl)carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methyl-. Retrieved from [Link]
Chemsrc. (n.d.). 1H-Indole-2-carboxamide,N,N-dimethyl. Retrieved from [Link]
Decouzon, M., et al. (1991). Mass spectral fragmentation of N1, N1‐dimethyl‐n2 ‐ alkylformamidines. Organic Mass Spectrometry, 26(12), 1031-1036.
PubChemLite. (n.d.). N,n-dimethyl-1h-indole-3-carboxamide (C11H12N2O). Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Wójtowicz, A., et al. (2020). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Forensic Toxicology, 38(2), 484-497.
Literature Review on the Discovery and Application of N,1-dimethyl-1H-indole-2-carboxamide in Drug Development and Synthetic Chemistry
Executive Summary The compound N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2) represents a highly privileged structural scaffold in modern medicinal chemistry and synthetic methodology[1]. Characterized by an ind...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2) represents a highly privileged structural scaffold in modern medicinal chemistry and synthetic methodology[1]. Characterized by an indole core with methylation at the N1 position and a carboxamide moiety at the C2 position, this molecule serves as a critical building block and functional pharmacophore across multiple therapeutic domains.
This technical guide synthesizes current literature to explore the causality behind its use in three primary areas:
Antimicrobial Discovery: Antagonizing the bacterial enoyl-acyl carrier protein reductase (FabK) to bypass Triclosan resistance[3].
Advanced Synthetic Methodologies: Acting as a substrate for atom-economical, 3d-transition-metal-catalyzed C–H functionalization and the synthesis of fluorescent strigolactone analogues[4][5].
Physicochemical Profiling & ADME Predictability
Before a scaffold can be advanced in drug discovery, its pharmacokinetic behavior—specifically intestinal absorption—must be validated. N,1-dimethyl-1H-indole-2-carboxamide has been utilized as a benchmark compound in the development of advanced in silico ADME predictive models, specifically the GA-GA-SVR (Genetic Algorithm-Support Vector Regression) model for predicting Caco-2 cell permeability[6].
The causality behind selecting this compound for Caco-2 modeling lies in its balanced lipophilicity and hydrogen-bonding potential, which perfectly mimics the transcellular diffusion pathways of orally administered drugs[6].
Table 1: Physicochemical and Predictive ADME Properties
Therapeutic Application I: Overcoming TKI Resistance in Oncology
A major hurdle in non-small cell lung cancer (NSCLC) treatment is the emergence of Exon 20 insertion mutations in the Epidermal Growth Factor Receptor (EGFR) and HER2[2]. Standard TKIs (e.g., Erlotinib) are highly effective against sensitizing mutations (like L858R) because these mutations actively increase the receptor's affinity for ATP.
The Mechanistic Challenge: Crystal structures of Exon 20 insertion mutants (e.g., D770_N771insNPG) reveal an unaltered ATP-binding pocket[2]. Because the mutation activates EGFR without increasing its affinity for ATP, standard ATP-competitive TKIs are outcompeted by intracellular ATP and rendered ineffective[2].
The Indole-2-Carboxamide Solution: Derivatives synthesized from N,1-dimethyl-1H-indole-2-carboxamide are engineered to selectively inhibit these Exon 20 mutants[2]. The indole core provides the precise steric bulk required to navigate the unaltered ATP pocket, while the carboxamide acts as a hinge-binding motif, allowing for selective covalent or non-covalent anchoring that spares wild-type EGFR, thereby reducing systemic toxicity[2].
Figure 1: Mechanism of EGFR Exon 20 mutant inhibition by indole-2-carboxamide derivatives vs. standard TKIs.
The rise of multidrug-resistant bacteria necessitates the discovery of novel targets. Historically, the enoyl-acyl carrier protein (enoyl-ACP) reductase FabI has been a primary target for antibacterials like Triclosan[3]. However, pathogens such as Streptococcus pneumoniae express an alternative enoyl-ACP reductase known as FabK , rendering them inherently refractory to FabI inhibitors[3].
The Discovery: N,1-dimethyl-1H-indole-2-carboxamide derivatives were discovered to be potent antagonists of FabK[3]. The structural geometry of the N,1-dimethyl-indole system allows it to occupy the unique binding site of the FabK polypeptide, arresting the fatty acid elongation cycle[3]. Because these compounds can be engineered to antagonize both FabI and FabK, they drastically lower the probability of bacteria generating resistant mutants[3].
Figure 2: Divergent Fatty Acid Synthesis pathways and the dual-inhibition mechanism of indole antagonists.
Advanced Synthetic Methodologies
Beyond its role as a final pharmacophore, N,1-dimethyl-1H-indole-2-carboxamide is a highly valuable substrate in cutting-edge organic synthesis.
Traditional C–H functionalization relies heavily on toxic and expensive metals like Palladium or Ruthenium. Recent breakthroughs at the University of Tokyo have utilized 3d transition metals (Manganese and Chromium) to achieve this with higher atom economy and lower toxicity[5]. The carboxamide group of N,1-dimethyl-1H-indole-2-carboxamide acts as a highly efficient monodentate directing group, coordinating to the Mn center to force regioselective C–H activation[5].
Protocol: Manganese-Catalyzed C–H Methylation
Rationale: Operating at ambient temperature (25 °C) without external ligands prevents the thermal decomposition of the sensitive organomanganese ate species, ensuring high catalytic turnover[5].
Catalyst Preparation: In a dry flask under inert atmosphere, generate the reactive organomanganese ate species by reacting a manganese salt with a methyl Grignard reagent.
Substrate Addition: Add N,1-dimethyl-1H-indole-2-carboxamide (93 mg, 0.50 mmol) to the reaction mixture.
C-H Activation: Stir the mixture strictly at 25 °C. The carboxamide oxygen coordinates to the Mn complex, directing the methyl group to the adjacent C–H bond[5].
Quenching: Terminate the reaction using an aqueous buffer to decompose the remaining Grignard reagent safely. Extract the organic layer using dichloromethane (CH₂Cl₂).
Validation & Purification: Purify the crude extract via recrystallization from a CH₂Cl₂/hexane gradient. The protocol is self-validating when the product forms distinct white needles exhibiting a sharp, constant melting point of 188–189 °C[5].
Synthesis of Fluorescent Strigolactone Analogues
Strigolactones are vital plant hormones. To study their underground communication networks, researchers synthesize fluorescent analogues. N-Methoxy-N,1-dimethyl-1H-indole-2-carboxamide (a Weinreb amide derivative of our core compound) is synthesized as a stable intermediate that subsequently undergoes an acid-catalyzed Nazarov cyclization to build the complex tricyclic core of the strigolactone[4].
Protocol: Carbonylative Synthesis of the Weinreb Amide Intermediate
Rationale: The use of Xantphos as a bidentate ligand ensures the Palladium catalyst remains sterically hindered enough to prevent reductive elimination before the CO insertion occurs[4].
System Purging: Equip an oven-dried three-necked round-bottom flask with a magnetic stir bar and purge with argon.
Solvent Addition: Inject 10 mL of anhydrous THF. Note: Anhydrous conditions are critical to prevent the premature hydrolysis of the incoming triflate precursor.
CO Saturation: Purge the reaction mixture with CO(g) for exactly 10 minutes to form the active Pd-CO complex[4].
Coupling: Slowly add a solution of the triflate precursor (279 mg, 1 mmol) dissolved in 3 mL of THF. Stir until complete conversion is observed via TLC.
Conclusion
N,1-dimethyl-1H-indole-2-carboxamide is far more than a simple heterocyclic building block. Its precise steric parameters and electronic distribution allow it to act as a highly selective hinge-binder in mutant EGFR kinases, a potent antagonist against bacterial FabK reductases, and a robust directing group in next-generation, environmentally benign C–H functionalization chemistries.
References
Source: Google Patents (US10227342B2)
Source: Google Patents (US7048926B2)
Directed C–H Functionalization Catalyzed by Manganese or Chromium
Source: The University of Tokyo Repository
URL:[Link]
A new class of conjugated strigolactone analogues with fluorescent properties: synthesis and biological activity
Source: CORE / Università del Piemonte Orientale
URL:[Link]
Information providing method for predicting Caco-2 cell permeability of drugs (KR20120095133A)
A Technical Guide to Investigating the Therapeutic Potential of N,1-dimethyl-1H-indole-2-carboxamide
Foreword for the Research Professional The indole-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Research Professional
The indole-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This has led to its exploration in a multitude of therapeutic areas, from infectious diseases to oncology and neurology. This guide focuses on a specific derivative, N,1-dimethyl-1H-indole-2-carboxamide , to delineate a strategic framework for identifying and validating its potential therapeutic targets. As Senior Application Scientists, our goal is not merely to present data, but to provide a logical, evidence-based pathway for investigation, grounded in established biochemical and pharmacological principles. This document is structured to empower researchers to move from hypothesis to validated target with scientific rigor.
Part 1: The Therapeutic Landscape of the Indole-2-Carboxamide Core
The therapeutic potential of N,1-dimethyl-1H-indole-2-carboxamide can be inferred from the extensive research into its parent scaffold. Various derivatives have shown potent and specific activities across several disease models, pointing to a rich field of potential targets.
Antimycobacterial Activity: Targeting the Cell Wall
A significant body of research has identified indole-2-carboxamides as potent inhibitors of Mycobacterium species, including the formidable M. tuberculosis and various non-tuberculous mycobacteria (NTM).[1][2] The primary target in this context has been identified as MmpL3 (Mycobacterial Membrane Protein Large 3) .[1][3]
Mechanism of Action: MmpL3 is an essential transporter responsible for translocating mycolic acids, a critical component of the mycobacterial cell envelope, to the periplasmic space.[1] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. The specificity of this target for mycobacteria makes it an attractive candidate for developing narrow-spectrum antibiotics with potentially fewer off-target effects.[1]
Anticancer Activity: A Multi-pronged Assault
The indole-2-carboxamide scaffold has been leveraged to develop compounds with significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[4][5] The mechanisms are often multifaceted, highlighting the scaffold's versatility.
Multi-Target Kinase Inhibition: Certain derivatives have been shown to inhibit key protein kinases involved in cancer progression, such as EGFR, HER2, VEGFR-2, and CDK2.[4] This polypharmacological approach can be advantageous in overcoming the resistance mechanisms that often plague single-target therapies.
Induction of Apoptosis: Studies have demonstrated that some indole-2-carboxamides can induce apoptosis through the intrinsic pathway, evidenced by the activation of caspases and the release of cytochrome C.[5]
Nur77 Modulation: More recent research has identified the orphan nuclear receptor Nur77 as a target for certain indole-2-carboxamide derivatives, leading to Nur77-dependent apoptosis in cancer cells.[6]
Neuromodulation and Analgesia
The scaffold has also been explored for its effects on the central and peripheral nervous systems.
TRPV1 Agonism: N,1-dimethyl-1H-indole-2-carboxamide itself has been investigated as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[7] TRPV1 is a key player in pain and inflammation signaling, making its modulation a target for novel analgesics.
Cannabinoid CB1 Receptor Allosteric Modulation: A significant number of indole-2-carboxamides have been synthesized and characterized as allosteric modulators of the cannabinoid CB1 receptor .[8][9] These compounds do not bind to the primary (orthosteric) site but to a distinct site, modifying the receptor's response to endogenous cannabinoids. This offers a nuanced approach to modulating the endocannabinoid system with potentially fewer side effects than direct agonists or antagonists.
Antiparasitic Activity
The therapeutic reach of this scaffold extends to parasitic diseases.
Anti-trypanosomal: Indole-2-carboxamides have been identified in phenotypic screens as having activity against Trypanosoma cruzi, the causative agent of Chagas disease.[10] While CYP51 inhibition was explored as a mechanism, it was later deprioritized, suggesting other potential targets.[10]
Antimalarial: Recent studies have shown that indole-2-carboxamide derivatives can interfere with the homeostasis of the digestive vacuole in Plasmodium falciparum, the parasite responsible for malaria.[11]
Part 2: A Strategic Workflow for Target Identification and Validation
Given the diverse bioactivities of the parent scaffold, a systematic approach is required to pinpoint the specific therapeutic targets of N,1-dimethyl-1H-indole-2-carboxamide. The methylation at the N1 position of the indole and on the amide nitrogen can significantly influence potency and selectivity compared to other derivatives.
Hypothesis Generation and In Silico Triage
The initial step involves leveraging the existing knowledge base to form testable hypotheses. The known targets of the broader indole-2-carboxamide class serve as the primary suspects.
Figure 1: Hypothesis Generation and In Silico Workflow.
Rationale for In Silico Approaches:
Computational methods such as molecular docking and pharmacophore modeling serve as a cost-effective initial screen. By modeling the interaction of N,1-dimethyl-1H-indole-2-carboxamide with the 3D structures of hypothesized targets, we can predict binding affinities and modes. This allows for the prioritization of targets for which the compound shows a high predicted affinity, streamlining subsequent wet-lab experiments.
In Vitro Biochemical and Biophysical Assays
Direct interaction between the compound and a purified target protein is the gold standard for target validation.
Table 1: Prioritized In Vitro Assays
Hypothesized Target
Recommended Assay Type
Primary Endpoint
Rationale
Protein Kinases
KinaseGlo®, LanthaScreen™
IC50
Quantifies direct inhibition of enzymatic activity.
MmpL3
Radioligand Binding Assay
Ki, Bmax
Determines binding affinity and receptor density.
TRPV1 Channel
Patch-Clamp Electrophysiology
EC50
Measures direct modulation of ion channel activity.
CB1 Receptor
[3H]CP-55,940 Displacement Assay
Ki
Quantifies binding affinity to the orthosteric site.
Nur77
Surface Plasmon Resonance (SPR)
KD
Measures real-time binding kinetics (kon, koff).
Experimental Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)
This protocol outlines a general method to assess the inhibitory potential of N,1-dimethyl-1H-indole-2-carboxamide against a panel of purified protein kinases.
Objective: To determine the IC50 value of the test compound against a specific kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
ADP-Glo™ Kinase Assay Kit (Promega)
Test compound (N,1-dimethyl-1H-indole-2-carboxamide) dissolved in DMSO
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of N,1-dimethyl-1H-indole-2-carboxamide in DMSO. Further dilute into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Kinase Reaction:
a. To each well of a 384-well plate, add 5 µL of the diluted compound.
b. Add 10 µL of a 2X kinase/substrate mixture.
c. Initiate the reaction by adding 10 µL of a 2X ATP solution. The final reaction volume is 25 µL.
d. Include "no enzyme" and "vehicle control" (DMSO) wells.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP Detection:
a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
b. Incubate at room temperature for 40 minutes.
c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
d. Incubate at room temperature for 30 minutes.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
a. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
b. Plot the percent inhibition versus the log of the compound concentration.
c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The inclusion of appropriate controls (no enzyme, vehicle) and a known inhibitor for the target kinase as a positive control ensures the assay is performing correctly and the results are trustworthy.
Cell-Based Functional Assays
Confirming activity in a cellular context is a critical next step. This validates that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment.
Figure 2: Cellular Target Validation Workflow.
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect (EC50) of N,1-dimethyl-1H-indole-2-carboxamide on a relevant cell line (e.g., A549 lung cancer cells, M. smegmatis).
Materials:
Target cell line
Complete growth medium
Test compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Clear, flat-bottomed 96-well plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
Compound Treatment:
a. Prepare serial dilutions of the test compound in the complete medium.
b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
c. Include vehicle control (DMSO) and no-cell (blank) wells.
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
MTT Addition:
a. Add 10 µL of MTT solution to each well.
b. Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Data Analysis:
a. Subtract the blank absorbance from all other readings.
b. Normalize the data to the vehicle control (100% viability).
c. Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the EC50.
Trustworthiness: This protocol is self-validating through the use of controls. The results provide a quantitative measure of the compound's overall effect on cell health, which is a crucial first step in understanding its cellular mechanism of action.
Conclusion and Forward Outlook
N,1-dimethyl-1H-indole-2-carboxamide emerges from a therapeutically rich chemical family. The evidence-based workflow presented in this guide—from in silico screening to biochemical and cell-based assays—provides a robust framework for elucidating its specific mechanism of action and identifying its primary therapeutic targets. The most promising avenues for this particular compound, given its known evaluation as a TRPV1 agonist[7], lie in the realm of neurology and pain management. However, comprehensive screening against other known targets of the indole-2-carboxamide class, such as MmpL3 and various protein kinases, is strongly warranted to uncover its full therapeutic potential. The key to success will be a systematic, multi-pronged approach that validates target engagement and functional outcomes at each stage of the investigation.
References
Lun, S., et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Source not explicitly named, but content aligns with research on MmpL3 inhibitors]
Al-Ostoot, F.H., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
De Petrocellis, L., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
Stec, J., et al. (2016). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy. [Link]
Abdel-Ghani, T.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
de Souza, M.C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
Kulkarni, P.M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Bioorganic & Medicinal Chemistry. [Link]
Hurst, D.P., et al. (2010). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
Raval, P. (2022). Synthesis of 1H-indole-2-carboxamide derivatives Reagents and conditions. ResearchGate. [Link]
Al-Sha'er, M.A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. RSC Medicinal Chemistry. [Link]
de Souza, T.G., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry. [Link]
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]
Li, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. [Link]
Technical Whitepaper: Safety, Handling, and Application of N,1-dimethyl-1H-indole-2-carboxamide in Drug Discovery
Executive Summary N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2) is a highly versatile, electron-rich indole scaffold extensively utilized in the synthesis of advanced pharmacological agents[1]. In modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2) is a highly versatile, electron-rich indole scaffold extensively utilized in the synthesis of advanced pharmacological agents[1]. In modern medicinal chemistry, this compound serves as a critical intermediate for developing mutant-selective kinase inhibitors—specifically targeting EGFR and HER2 exon 20 insertion mutations[2]—as well as novel antibacterial agents targeting the FabK enzyme in resistant pathogens like Streptococcus pneumoniae[3].
This whitepaper provides a comprehensive, self-validating framework for the safe handling, physicochemical profiling, and experimental utilization of this compound, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling & Material Safety (MSDS Core)
Understanding the physical properties and hazard profile of N,1-dimethyl-1H-indole-2-carboxamide is the first step in designing a safe experimental workflow. The compound is a solid powder that requires strict adherence to GHS protocols to prevent respiratory and dermal irritation[1].
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Laboratory Handling Workflow
To maintain scientific integrity and personnel safety, the handling of N,1-dimethyl-1H-indole-2-carboxamide must follow a strict, linear progression from environmental control to waste segregation.
Fig 1: Standard operating procedure and workflow for N,1-dimethyl-1H-indole-2-carboxamide handling.
In drug discovery, N,1-dimethyl-1H-indole-2-carboxamide is frequently subjected to reduction reactions (e.g., using Lithium Aluminum Hydride,
) to form active amine intermediates[3]. The following protocol is designed as a self-validating system , ensuring that every step is verified before proceeding.
Step 1: Environmental Preparation & Weighing
Action: Conduct all weighing inside a certified chemical fume hood. Utilize anti-static weigh boats and wear standard PPE (nitrile gloves, safety goggles, lab coat).
Causality: The compound is a fine powder that poses a respiratory hazard (STOT SE 3). High-velocity airflow prevents the inhalation of particulates. Anti-static boats prevent the powder from dispersing due to static cling, ensuring precise molarity for downstream stoichiometry.
Validation Check: Verify the calibration of the analytical balance. The mass transferred must match the theoretical yield requirements within a 0.1% margin of error.
Step 2: Anhydrous Solubilization
Action: Transfer the weighed solid to a round-bottom flask. Add anhydrous Tetrahydrofuran (THF) under an inert Argon (
) or Nitrogen () atmosphere.
Causality: For subsequent reduction reactions, anhydrous THF is mandatory. Any residual moisture will violently react with the hydride source (
), destroying the reagent, halting the synthesis, and posing a severe explosion hazard[3]. Furthermore, inert atmospheres prevent the oxidative degradation of the electron-rich indole ring.
Validation Check: Perform a visual inspection for complete dissolution (the solution should be clear). Run a rapid LC-MS aliquot to confirm the molecular ion peak (
) and ensure no premature hydrolysis or degradation has occurred.
Step 3: Reagent Integration (Reduction)
Action: Chill the solubilized indole-carboxamide to
using an ice bath. Slowly add the solution dropwise via a syringe.
Causality: The reduction of the carboxamide is highly exothermic. Dropwise addition controls the thermal output, preventing solvent boil-off and minimizing the formation of unwanted side products.
Validation Check: Monitor the reaction progression via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot/peak confirms the successful conversion to the target amine.
Pharmacological Mechanism & Application
Once synthesized into a mature active pharmaceutical ingredient (API), indole-carboxamide derivatives exhibit potent biological activity. For example, in oncology, these derivatives are engineered to overcome resistance in non-small cell lung cancer (NSCLC) by selectively inhibiting mutant EGFR and HER2 kinases[4].
Fig 2: Pharmacological mechanism of indole-carboxamide derivatives in mutant EGFR/HER2 inhibition.
The structural rigidity and hydrogen-bonding potential of the indole core allow these molecules to fit precisely into the ATP-binding pocket of mutated kinases, displacing ATP and halting downstream oncogenic signaling pathways[2].
References
Google Patents. "US10227342B2 - Heteroaryl compounds for kinase inhibition." (Details on EGFR/HER2 Exon 20 mutant inhibition).
Google Patents. "US7048926B2 - Methods of agonizing and antagonizing FabK.
N,1-dimethyl-1H-indole-2-carboxamide and its role as a scaffold in medicinal chemistry.
From Minimalist Core to Privileged Pharmacophore in Drug Discovery Executive Summary In the landscape of heterocyclic medicinal chemistry, N,1-dimethyl-1H-indole-2-carboxamide (CAS 61939-18-2) represents a "privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
From Minimalist Core to Privileged Pharmacophore in Drug Discovery
Executive Summary
In the landscape of heterocyclic medicinal chemistry, N,1-dimethyl-1H-indole-2-carboxamide (CAS 61939-18-2) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its more complex derivatives (such as the CB1 modulator ORG27569 or anti-tubercular MmpL3 inhibitors), this specific methylated core serves as a critical minimal pharmacophore .
This guide dissects the utility of the N,1-dimethyl-1H-indole-2-carboxamide scaffold. It details the synthetic causality, structural biology, and self-validating protocols required to leverage this moiety in the design of TRPV1 agonists, antiviral agents, and allosteric GPCR modulators.
Structural Biology & Pharmacophore Analysis
The efficacy of the indole-2-carboxamide scaffold stems from its ability to present hydrogen-bonding motifs in a rigid, lipophilic vector. The N,1-dimethyl substitution pattern is not arbitrary; it locks the molecule into a specific conformation and modulates metabolic stability.
The Pharmacophore Map
Indole Core (Scaffold): Provides a rigid, planar, electron-rich
-system for hydrophobic pocket interactions (e.g., aromatic stacking in the CB1 allosteric site).
1-Methyl Group (Position 1):
Metabolic Blockade: Prevents N-glucuronidation, a common clearance pathway for free indoles.
Lipophilicity: Increases LogP, enhancing membrane permeability (critical for CNS targets like Cannabinoid receptors).
2-Carboxamide Linker:
C=O (Acceptor): Engages in H-bonding with residues like Serine or Threonine in the binding pocket.
Amide N-Methyl (Donor/Steric): The single methyl group on the amide nitrogen allows for one H-bond donor (the NH) while providing a small hydrophobic vector. This contrasts with N,N-dimethyl analogs (no donor) and N-unsubstituted analogs (too polar).
Visualization: Pharmacophore Interactions
Figure 1: Pharmacophore mapping of the N,1-dimethyl-1H-indole-2-carboxamide core interacting with a theoretical binding pocket.
Synthetic Protocols
As an Application Scientist, I prioritize robust, scalable routes . The synthesis of N,1-dimethyl-1H-indole-2-carboxamide is best achieved via a convergent approach: constructing the 1-methyl-indole-2-carboxylic acid precursor first, followed by efficient amide coupling.
Activation: Charge a flame-dried round-bottom flask with 1-methyl-1H-indole-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.
Coupling Agent: Add HATU (1.5 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester.
Amine Addition: Add methylamine hydrochloride (1.2 mmol). Note: If using free base methylamine in THF, add dropwise.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Validation: The acid wash removes the DIPEA; the base wash removes the starting acid. If the product remains in the organic layer, the coupling was successful.
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Expected Yield: 85–95%.
Characterization (1H NMR, CDCl3): Look for the N-Methyl singlet (~3.0 ppm, doublet due to NH coupling) and the Indole N-Methyl singlet (~4.0 ppm).
Medicinal Chemistry Applications & SAR
The N,1-dimethyl core is rarely the final drug; it is the anchor . Modifications to this scaffold drive selectivity for specific targets.
Comparative SAR Analysis
The following table summarizes how the N,1-dimethyl core compares to other derivatives in key therapeutic areas.
Target
Derivative Type
Modification to Core
Effect on Activity
Ref
TRPV1 (Pain)
Agonist
N-Benzyl-1-methyl...
The 1-methyl is essential for potency. Replacing N-methyl (amide) with N-benzyl increases efficacy to nanomolar range.
[1]
MmpL3 (TB)
Inhibitor
4,6-Dimethyl-N-octyl...
The indole core requires lipophilic bulk (e.g., cyclooctyl or alkyl chains) on the amide N to penetrate the Mycobacterial cell wall.
The indole-2-carboxamide is the critical scaffold.[2] The 1-position is often unsubstituted (NH) or alkylated, but the amide N requires a basic side chain (e.g., piperidine).
[3]
Case Study: TRPV1 Agonism
A 2025 study demonstrated that while N,1-dimethyl-1H-indole-2-carboxamide itself has weak affinity, it serves as the template for "Compound 6g" (N-(4-hydroxy-3-methoxybenzyl)-1-methyl...).
Mechanism: The indole mimics the lipophilic region of Capsaicin.
Role of N,1-Dimethyl: The 1-methyl group prevents the "flip" of the indole ring in the binding pocket, maintaining the vector of the C2-carbonyl.
References
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
Source: Molecules (MDPI), 2025.
URL:[Link]
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
Source: Journal of Medicinal Chemistry, 2013.[3]
URL:[Link]
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
Source: Journal of Medicinal Chemistry (NIH/PubMed), 2016.
URL:[Link]
Application Note: Scalable Synthesis Protocol for N,1-Dimethyl-1H-indole-2-carboxamide
Introduction & Strategic Rationale The indole-2-carboxamide scaffold is a privileged pharmacophore frequently utilized in modern drug discovery, particularly in the development of mutant-selective kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The indole-2-carboxamide scaffold is a privileged pharmacophore frequently utilized in modern drug discovery, particularly in the development of mutant-selective kinase inhibitors (e.g., EGFR and HER2 inhibitors) and novel anti-infective agents[1].
While medicinal chemistry discovery routes often rely on the peptide coupling of 1-methylindole-2-carboxylic acid using expensive activating reagents (e.g., HATU, EDC/HOBt), scaling these routes can be cost-prohibitive and atom-inefficient. This application note details a highly scalable, two-step direct aminolysis approach starting from inexpensive ethyl indole-2-carboxylate. By leveraging a massive stoichiometric excess of aqueous methylamine in a sealed system, the unactivated ester is directly converted to the carboxamide, bypassing the need for intermediate saponification and specialized coupling reagents[2].
Retrosynthetic Analysis & Workflow
Retrosynthetic pathways for N,1-dimethyl-1H-indole-2-carboxamide synthesis.
Materials & Quantitative Data
The following stoichiometric table outlines the optimized parameters for the primary two-step aminolysis route.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Moles
Experimental Role
Ethyl indole-2-carboxylate
189.21
1.00
25.29 g
133.7 mmol
Starting Material
Sodium Hydride (60% in oil)
24.00
1.50
8.02 g
200.5 mmol
Base
Methyl Iodide (MeI)
141.94
1.20
10.0 mL
160.4 mmol
Electrophile
N,N-Dimethylformamide (DMF)
73.09
N/A
530 mL
N/A
Solvent (Step 1)
40% aq. Methylamine
31.06
~26.0
300 mL
~3.47 mol
Nucleophile (Step 2)
Methanol (MeOH)
32.04
N/A
30 mL
N/A
Co-solvent (Step 2)
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-indole-2-carboxylate (N-Alkylation)
Preparation of the Base: Under an inert argon atmosphere, wash sodium hydride (60% dispersion in mineral oil, 8.02 g) with anhydrous hexanes (2 × 50 mL) to remove the mineral oil. Decant the hexanes and suspend the purified NaH in anhydrous DMF (530 mL)[2].
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add solid ethyl indole-2-carboxylate (25.29 g, 133.7 mmol) portionwise over 10–15 minutes.
Equilibration: Allow the gas evolution to subside between additions. Once complete, stir the yellow mixture at room temperature for 30 minutes to ensure complete generation of the indolide anion[2].
Alkylation: Re-cool the reaction mixture to 0 °C and add methyl iodide (10.0 mL, 160.4 mmol) dropwise via syringe. Remove the ice bath and stir at room temperature for 4–6 hours.
Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (100 mL) at 0 °C. Dilute with deionized water (1 L) and extract with ethyl acetate (3 × 300 mL). Wash the combined organic layers sequentially with water (3 × 200 mL) and brine (200 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as a solid.
Step 2: Synthesis of N,1-dimethyl-1H-indole-2-carboxamide (Direct Aminolysis)
Reaction Setup: Suspend the crude ethyl 1-methyl-1H-indole-2-carboxylate (approx. 27.10 g, 133.3 mmol) in a mixture of 40% aqueous methylamine (300 mL) and methanol (30 mL)[2].
System Sealing (Critical): Tightly stopper the reaction flask and secure it with a Keck clip or Parafilm.
Aminolysis: Stir the suspension vigorously at room temperature for 24–48 hours. Note: A solid intermediate/product will gradually creep up the walls of the flask. Wash this down periodically by swirling the flask or adding minimal additional methanol[2].
Workup & Isolation: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove methanol and excess volatile methylamine. The target carboxamide will precipitate from the remaining aqueous layer.
Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under high vacuum to yield N,1-dimethyl-1H-indole-2-carboxamide as a highly pure solid.
Irreversible Deprotonation (Step 1): Sodium hydride is selected as the base because its conjugate acid (H₂, pKa ~35) is vastly weaker than the indole N-H (pKa ~16.2). This ensures an irreversible, quantitative formation of the highly nucleophilic indolide anion. The evolution of hydrogen gas provides a direct, visual confirmation of the deprotonation event[3].
Thermodynamic Driving Force (Step 2): Direct aminolysis of an unactivated ethyl ester is kinetically slow. However, it becomes thermodynamically favored when driven by a massive stoichiometric excess of the amine nucleophile (~26 equivalents).
The Necessity of a Sealed System: Methylamine is a gas at standard temperature and pressure (bp -6 °C). Even in a 40% aqueous solution, it readily volatilizes. A tightly stoppered flask is mandatory to prevent the escape of CH₃NH₂ gas, thereby maintaining the high molarity required to push the aminolysis equilibrium strictly toward the carboxamide product[2].
Self-Validating System (Analytical Checkpoints)
To ensure the integrity of the synthesis, verify the product at each stage using the following analytical markers:
Checkpoint 1: N-Alkylation Success
TLC (Hexanes/EtOAc 3:1): The N-methylated ester will exhibit a higher
value than the starting material due to the loss of the hydrogen-bonding N-H donor.
¹H NMR (CDCl₃): Look for the complete disappearance of the broad indole N-H singlet (~8.9 ppm) and the appearance of a sharp N-CH₃ singlet integrating to 3 protons at ~4.05 ppm.
Checkpoint 2: Aminolysis Success
TLC (Hexanes/EtOAc 1:1): The final carboxamide product will be significantly more polar (lower
) than the intermediate ester due to the newly formed primary amide functionality.
¹H NMR (CDCl₃): Confirm the disappearance of the ethyl ester signals (the characteristic quartet at ~4.4 ppm and triplet at ~1.4 ppm). Successful amidation is validated by the appearance of a broad amide N-H peak (~6.2 ppm) and a new N-CH₃ doublet at ~3.0 ppm (split by coupling with the adjacent amide N-H proton).
References
Berman et al. (2006).Compositions comprising multiple bioactive agents, and methods of using the same. US Patent Application Publication US 2006/0142265 A1. USPTO.
Kaelko et al. (2019).Heteroaryl compounds for kinase inhibition. US Patent 10,227,342 B2. USPTO.
Avan et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(2), 274-285. TÜBİTAK Academic Journals. Available at:[Link]
Analytical techniques for the characterization of N,1-dimethyl-1H-indole-2-carboxamide.
This Application Note provides a rigorous analytical framework for the characterization of N,1-dimethyl-1H-indole-2-carboxamide , a critical intermediate and scaffold in the development of bioactive heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous analytical framework for the characterization of N,1-dimethyl-1H-indole-2-carboxamide , a critical intermediate and scaffold in the development of bioactive heterocyclic compounds, including TRPV1 agonists and FabK inhibitors.[1][2]
Introduction & Significance
N,1-dimethyl-1H-indole-2-carboxamide (C₁₁H₁₂N₂O) represents a privileged scaffold in medicinal chemistry.[1][2][3] It serves as a core structural motif for various pharmacological agents, including TRPV1 agonists (pain modulation) and FabK inhibitors (antibacterial agents targeting fatty acid biosynthesis). Its amphiphilic nature, possessing both a lipophilic indole core and a polar amide functionality, necessitates a robust analytical strategy to ensure structural integrity and purity during drug development.
This guide details a self-validating characterization protocol, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) techniques.[1][2]
Chemical Identity & Properties
Property
Specification
IUPAC Name
N,1-Dimethyl-1H-indole-2-carboxamide
CAS Registry Number
815575-77-0 (or related derivatives depending on salt form)
Molecular Formula
C₁₁H₁₂N₂O
Molecular Weight
188.23 g/mol
Monoisotopic Mass
188.0950 Da
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, CH₂Cl₂, MeOH; Sparingly soluble in H₂O
Melting Point
Typically 140–150 °C (Derivative dependent; verify experimentally)
Objective: To confirm the presence of the indole core, the N-methyl group, and the amide linkage.[1]
Self-Validating Logic: The integration ratio of the two methyl signals (Indole-N-Me vs. Amide-N-Me) must be exactly 1:1 (3H:3H).[1][2] The amide methyl must appear as a doublet due to coupling with the NH proton, which collapses to a singlet upon D₂O exchange.
Instrument Parameters:
Frequency: 400 MHz or higher.
Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is an issue).[1][2]
Temperature: 298 K.
Expected Spectral Data (CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
6.00 – 6.50
Broad Singlet (br s)
1H
Amide NH
Exchangeable with D₂O; broadness indicates quadrupole relaxation or H-bonding.[1][2]
Characteristic C3 proton; confirms lack of substitution at C3.[1]
4.00 – 4.05
Singlet (s)
3H
Indole N1-CH₃
Highly deshielded due to attachment to the aromatic nitrogen.[1][2]
2.95 – 3.05
Doublet (d, J ≈ 5 Hz)
3H
Amide N-CH₃
Doublet confirms coupling to adjacent NH; diagnostic for secondary amide.[1][2]
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and fragmentation pattern.[1][2]
Self-Validating Logic: The parent ion [M+H]⁺ must match the calculated mass (189.1028) within 5 ppm.[1][2] The fragmentation pattern must show the loss of the methylamine moiety.
Common Impurities: Unreacted ester (detectable by NMR ethyl quartet/triplet), 1-methyl-1H-indole-2-carboxylic acid (hydrolysis byproduct).[1][2]
References
Berman, J. et al. (2006). Compositions comprising multiple bioactive agents, and methods of using the same. US Patent Application 2006/0142265. Link (Describes synthesis via aminolysis).[1]
Miller, W. H. et al. (2006). Methods of agonizing and antagonizing FabK. US Patent 7,048,926. Link (Describes use as a starting material for reduction).[1]
Shang, R. et al. (2017). Manganese-Catalyzed Directed C–H Methylation. Journal of the American Chemical Society.
Application Note: A Practical Guide to the ¹H and ¹³C NMR Analysis of N,1-dimethyl-1H-indole-2-carboxamide
Executive Summary This document provides a comprehensive, application-focused guide for the structural elucidation of N,1-dimethyl-1H-indole-2-carboxamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This document provides a comprehensive, application-focused guide for the structural elucidation of N,1-dimethyl-1H-indole-2-carboxamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of steps, this note explains the scientific rationale behind key experimental decisions, from sample preparation to data processing, ensuring a deep understanding of the analytical workflow. The protocols herein are designed to be robust and self-validating, empowering researchers to acquire high-quality, publication-ready data for critical applications in chemical synthesis and drug discovery.
Introduction: The Central Role of NMR in Molecular Sciences
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural characterization of organic molecules in solution.[1][2] For professionals engaged in the synthesis and development of novel chemical entities like N,1-dimethyl-1H-indole-2-carboxamide, NMR is not merely a characterization tool; it is the gold standard for verifying molecular identity, assessing purity, and providing foundational data for further research.
This guide presents a detailed methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of the target molecule. We will explore the nuances of sample preparation, the logic behind parameter selection, and the workflow for transforming raw data into an interpretable spectrum, ensuring users can confidently apply these principles to their own work.
Molecular Structure and Spectroscopic Preview
A foundational understanding of the target molecule's structure is essential for anticipating its NMR signature.
The structure consists of an indole core, methylated at the N1 position. A carboxamide group is attached at the C2 position, with a methyl group on the amide nitrogen.
Anticipated ¹H NMR Spectral Features:
Aromatic Region (δ ≈ 7.0–7.8 ppm): Four distinct protons on the benzene portion of the indole ring will appear in this region. Their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons.
Indole C3–H (δ ≈ 6.8 ppm): A unique singlet corresponding to the proton on the five-membered ring.
N1-Methyl (δ ≈ 3.8 ppm): A sharp singlet representing the three protons of the methyl group attached to the indole nitrogen.
N-Amide Methyl (δ ≈ 3.1 ppm): A second, distinct singlet for the methyl group on the amide nitrogen, shifted by the electronic environment of the carbonyl group.
Anticipated ¹³C NMR Spectral Features:
Carbonyl Carbon (C=O) (δ ≈ 160–165 ppm): The amide carbonyl carbon will be the most downfield signal.
Aromatic & Heterocyclic Carbons (δ ≈ 100–140 ppm): Eight signals are expected for the carbons of the indole ring system.[5]
Methyl Carbons (δ ≈ 25–35 ppm): Two distinct signals for the N1-methyl and N-amide methyl carbons.
Comprehensive Experimental Protocol
This section details the end-to-end workflow for acquiring high-quality NMR data.
Solvent Selection: A Critical First Step
The choice of deuterated solvent is paramount as it affects sample solubility and the chemical shifts of labile protons (e.g., N-H, O-H).
Deuterated Chloroform (CDCl₃): A common first choice for many organic molecules due to its excellent dissolving power and minimal interference. The residual proton signal appears at δ 7.26 ppm.
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A more polar option, ideal for less soluble compounds. It is particularly useful for observing exchangeable protons, as it forms stronger hydrogen bonds, slowing their exchange rate. The residual proton signal is at δ 2.50 ppm.[6]
For N,1-dimethyl-1H-indole-2-carboxamide, CDCl₃ is an appropriate starting solvent.
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[7] A homogenous, particle-free solution is required to achieve sharp, well-resolved peaks.
Figure 1: A streamlined workflow for preparing a high-quality NMR sample.
Step-by-Step Protocol:
Weigh Sample: Accurately weigh 5–10 mg of N,1-dimethyl-1H-indole-2-carboxamide into a clean, dry vial.[7][8] This concentration is optimal for routine ¹H NMR and sufficient for a timely ¹³C NMR acquisition.
Add Solvent: Add 0.6–0.7 mL of deuterated chloroform (CDCl₃), preferably containing tetramethylsilane (TMS) as an internal reference standard. This volume ensures the sample height is adequate for the NMR probe's detection coil.[8]
Ensure Complete Dissolution: Vortex the vial until the sample is fully dissolved. The solution must be clear and free of any suspended particles.
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade spectral quality.[7]
Cap and Label: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
The following parameters serve as a robust starting point for a 400 MHz spectrometer.
A power-gated proton-decoupled experiment provides a spectrum where each unique carbon appears as a singlet, simplifying analysis.[9]
Spectral Width
-10 to 180 ppm
This wide range ensures the capture of all carbon signals, from the methyl region to the downfield carbonyl carbon.
Number of Scans
1024
Due to the low natural abundance (1.1%) of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[10]
Relaxation Delay (D1)
2.0 sec
A standard delay suitable for most carbon types. Quaternary carbons may benefit from a longer delay if quantitative data is needed.
Acquisition Time (AQ)
1.5 sec
Balances the need for good resolution with the practical time constraints of the experiment.
Data Processing and Structural Assignment
Transforming the acquired Free Induction Decay (FID) into a final, interpretable spectrum involves a standardized workflow.
Figure 2: The logical sequence of steps for processing raw NMR data.
Step-by-Step Protocol:
Apodization: Apply an exponential multiplying function with a line-broadening factor of 0.3 Hz to the ¹H FID. This improves the signal-to-noise ratio with a minimal loss of resolution.
Fourier Transform: Convert the time-domain FID into the frequency-domain spectrum.[11][12]
Phase Correction: Manually or automatically adjust the phase so that all peaks are upright and have a pure absorptive lineshape.
Baseline Correction: Apply a polynomial function to ensure the baseline of the spectrum is flat and at zero intensity.
Referencing: Calibrate the spectrum by setting the chemical shift of the internal TMS standard to exactly 0.00 ppm.
Peak Picking and Integration: Identify the precise chemical shift of each peak. For the ¹H spectrum, integrate the area under each signal. Normalize the integrals to a known number of protons (e.g., set one of the methyl singlets to 3H).
Self-Validation and Data Interpretation
A correctly executed experiment should yield data that is internally consistent and aligns with chemical principles.
Trustworthiness Checks:
¹H Integration: Do the integral ratios match the number of protons in the structure? For example, the aromatic region should integrate to 4H, and the two methyl singlets should each integrate to 3H.
¹³C Signal Count: Does the number of signals in the proton-decoupled ¹³C spectrum match the number of chemically non-equivalent carbons? For N,1-dimethyl-1H-indole-2-carboxamide, 11 distinct carbon signals are expected.
Chemical Shifts: Do the observed chemical shifts fall within the expected ranges for their respective functional groups? Significant deviations may indicate an incorrect structure or the presence of impurities.
By cross-referencing these checks, the researcher can have high confidence in the assigned structure. The combination of ¹H and ¹³C NMR data provides a powerful and self-validating system for molecular structure elucidation.[13]
Investigating the Indole-2-carboxamide Scaffold: Protocols for N,1-dimethyl-1H-indole-2-carboxamide in Antimicrobial Discovery
Topic: Use of N,1-dimethyl-1H-indole-2-carboxamide in Antimicrobial Studies: Targeting MmpL3 and Cell Wall Integrity. Content Type: Detailed Application Notes and Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Use of N,1-dimethyl-1H-indole-2-carboxamide in Antimicrobial Studies: Targeting MmpL3 and Cell Wall Integrity.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
The indole-2-carboxamide scaffold has emerged as a privileged structure in antimicrobial discovery, particularly for its potent activity against Mycobacterium tuberculosis (Mtb) and Non-Tuberculous Mycobacteria (NTM) such as M. abscessus.[1][2] While complex derivatives often exhibit nanomolar potency, the core scaffold N,1-dimethyl-1H-indole-2-carboxamide serves as a critical reference compound for Structure-Activity Relationship (SAR) studies and mechanism-of-action validation.
Primary Mechanism of Action:
Research identifies the mycobacterial membrane protein Large 3 (MmpL3 ) as the primary target. MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM) across the inner membrane to the periplasm, a crucial step in mycolic acid biosynthesis and cell wall construction. Inhibition of this pathway leads to the accumulation of TMM in the cytoplasm and rapid cell death.
Secondary Applications:
Synergy Studies: Indole-2-carboxamides have demonstrated synergistic effects with
-lactams (e.g., imipenem, cefoxitin), potentially by compromising cell wall integrity and enhancing drug uptake.
Efflux Pump Modulation: Emerging data suggests potential utility in modulating efflux pumps in resistant Gram-negative phenotypes, though this is secondary to its mycobacterial specificity.
Preferred Stock: 10-20 mM in 100% DMSO. Avoid aqueous buffers for stock solution.
Stability
Stable at -20°C (Solid/Solution)
Protect from light. Avoid repeated freeze-thaw cycles of DMSO stocks.
Appearance
Off-white to pale brown solid
Verify purity via HPLC before biological assays (Target >95%).
Lipophilicity
LogP ~ 1.5 - 2.0
Moderate lipophilicity facilitates membrane penetration but requires careful dilution in aqueous media to prevent precipitation.
Application Note: Resazurin Microtiter Assay (REMA) for MIC Determination
Context: The REMA plate method is the gold standard for high-throughput screening of anti-mycobacterial compounds due to its sensitivity and colorimetric readout. This protocol is optimized for M. tuberculosis H37Rv and M. abscessus.
Experimental Logic (Expertise):
Inoculum Control: Mycobacteria clump easily. Using a surfactant (Tyloxapol/Tween 80) and proper dispersion (needle passage) is critical to ensure a uniform single-cell suspension, preventing false resistance data.
Metabolic Readout: Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This distinguishes bacteriostatic vs. bactericidal activity more effectively than optical density (OD) in clumping strains.
Protocol:
Materials:
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tyloxapol.
Resazurin sodium salt powder (0.01% w/v in sterile water).
96-well black-walled plates (for fluorescence) or clear (for colorimetric).
Step-by-Step Workflow:
Compound Preparation:
Prepare a 10 mM stock of N,1-dimethyl-1H-indole-2-carboxamide in DMSO.
Perform 2-fold serial dilutions in 7H9 broth across the plate columns (e.g., 100
M to 0.19 M).
Control: Include a DMSO-only column (max 1% final concentration) and a Rifampicin positive control.
Inoculum Preparation:
Grow Mycobacterium culture to mid-log phase (OD
0.6–0.8).
Dilute culture to OD
0.001 (approx. CFU/mL) in 7H9 broth.
Incubation:
Add 100
L of diluted inoculum to each well containing compound.
Seal plates with breathable membrane to prevent evaporation but allow gas exchange.
Incubate at 37°C for:
3–5 days (M. abscessus / fast-growers).
7 days (M. tuberculosis / slow-growers).
Readout:
Add 30
L of 0.01% Resazurin solution to each well.
Incubate for 24 hours (TB) or 4–6 hours (Abscessus).
Visual Score: Blue = No Growth (Inhibition); Pink = Growth.
Fluorescence: Ex 560 nm / Em 590 nm.
Visualization: REMA Workflow
Caption: Workflow for Resazurin Microtiter Assay (REMA) used to determine MIC values for indole-2-carboxamides against Mycobacteria.
Context: Indole-2-carboxamides often restore the efficacy of
-lactams against resistant mycobacteria. This assay quantifies the Fractional Inhibitory Concentration Index (FICI).
Protocol:
Matrix Setup: Use a 96-well plate.
X-axis: Serial dilution of N,1-dimethyl-1H-indole-2-carboxamide.
Y-axis: Serial dilution of partner drug (e.g., Cefoxitin or Imipenem).
Inoculation: Add bacterial suspension (standardized as above) to all wells.
Calculation:
Interpretation: FICI
0.5 indicates Synergy .
Mechanism of Action: MmpL3 Inhibition Pathway
The following diagram illustrates the specific blockade of mycolic acid transport by indole-2-carboxamides. Understanding this pathway is essential for interpreting "Time-Kill" and "Cell Wall Stress" assays.
Visualization: MmpL3 Inhibition Pathway
Caption: Mechanism of Action: Indole-2-carboxamides inhibit MmpL3, blocking TMM translocation and causing toxic accumulation of precursors.
References
Stec, J., et al. (2016).[1] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[1][4] Journal of Medicinal Chemistry. Link
Onajole, O. K., et al. (2013). "Indole-2-carboxamides: A Novel Class of Antitubercular Agents."[1][2][5] Journal of Medicinal Chemistry. Link
Kozikowski, A. P., et al. (2017). "Targeting the Genomic Guardian of the Mycobacterial Cell Wall: MmpL3 Inhibitors." Journal of Medicinal Chemistry. Link
Dupont, C., et al. (2016). "A new indole-2-carboxamide derivative acts against Mycobacterium abscessus by targeting MmpL3."[2] Antimicrobial Agents and Chemotherapy.[2][6][7][8] Link
Franz, N., et al. (2017). "Synergistic Interactions of Indole-2-Carboxamides and
-Lactam Antibiotics against Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy.[2][6][7] Link
In vitro assay development for N,1-dimethyl-1H-indole-2-carboxamide activity.
Application Note: In Vitro Assay Development for N,1-Dimethyl-1H-indole-2-carboxamide Activity Executive Summary The indole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, demonstrating pot...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Assay Development for N,1-Dimethyl-1H-indole-2-carboxamide Activity
Executive Summary
The indole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, demonstrating potent activity across diverse therapeutic areas, including oncology (kinase inhibition), infectious diseases (antiplasmodial and antimycobacterial activity), and pain management (TRPV1 agonism) [1][2][3]. Specifically, the N,1-dimethyl-1H-indole-2-carboxamide derivative presents a unique structural profile: the methylation at the indole nitrogen (N1) eliminates a key hydrogen bond donor, increasing lipophilicity and membrane permeability, while the N-methylated carboxamide acts as a highly directional hydrogen-bonding anchor for target engagement.
This application note provides a comprehensive, self-validating in vitro assay cascade designed to evaluate the biochemical potency and cellular efficacy of N,1-dimethyl-1H-indole-2-carboxamide derivatives, using Epidermal Growth Factor Receptor (EGFR) kinase inhibition and subsequent antineoplastic profiling as the primary model.
Pharmacological Context & Mechanism of Action
Indole-2-carboxamides frequently act as competitive inhibitors in the ATP-binding pocket of kinases or as allosteric modulators of transmembrane receptors [1]. Because the indole core is highly aromatic, it effectively engages in
stacking with hydrophobic residues in the target binding site.
Fig 1: Mechanism of action for N,1-dimethyl-1H-indole-2-carboxamide via kinase inhibition.
In Vitro Screening Cascade
To ensure robust data generation, the assay workflow must bridge the gap between isolated target affinity and complex cellular phenotypes.
Fig 2: In vitro screening cascade for evaluating indole-2-carboxamide derivatives.
Causality & Rationale: Indole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which frequently confounds standard colorimetric or standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a temporal delay before measurement that completely eliminates background compound auto-fluorescence.
Materials:
Recombinant EGFR Kinase Domain (Active)
Europium-labeled anti-phosphotyrosine antibody
Biotinylated poly-GT substrate & Streptavidin-APC
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock of N,1-dimethyl-1H-indole-2-carboxamide in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.
Acoustic Dispensing: Transfer 100 nL of the diluted compound into a 384-well low-volume proxiplate. Critical Step: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Addition: Add 5 µL of EGFR enzyme (diluted in Assay Buffer to 0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-poly-GT (100 nM final) and ATP. Causality Rule: Set the ATP concentration strictly at its apparent
(e.g., 10 µM for EGFR) to ensure the calculated IC₅₀ accurately reflects the according to the Cheng-Prusoff equation.
Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-phosphotyrosine antibody (1 nM), and Streptavidin-APC (20 nM).
Incubation & Read: Incubate for 60 minutes. Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).
System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Erlotinib (positive control). A Z'-factor > 0.6 is required to validate the run.
Causality & Rationale: While biochemical assays prove target engagement, cellular assays validate membrane permeability and functional efficacy [1]. The MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability. A 72-hour incubation is chosen to allow cells to undergo at least two division cycles, distinguishing true anti-proliferative activity from acute, non-specific chemical toxicity.
Materials:
HCT-116 (Colon Carcinoma) and MCF-7 (Breast Adenocarcinoma) cell lines.
RPMI-1640 medium supplemented with 10% FBS and 1% Pen/Strep.
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Step-by-Step Methodology:
Cell Seeding: Harvest cells at 80% confluency. Seed 3,000 cells/well in 90 µL of media into a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
Compound Treatment: Prepare 10x concentrated compound solutions in media (from DMSO stocks). Add 10 µL of the 10x solutions to the cells (final volume 100 µL, final DMSO 0.5%).
Incubation: Incubate the plates for 72 hours at 37°C.
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for exactly 3.5 hours. Causality Rule: Viable cells will reduce the yellow MTT to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well. Place on a plate shaker for 15 minutes to fully dissolve the formazan.
Absorbance Read: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).
Data Presentation & Quality Control Metrics
To ensure E-E-A-T standards, all generated data must be benchmarked against established clinical or experimental controls. Below is the standardized acceptance criteria matrix for indole-2-carboxamide derivatives.
Assay Modality
Target Metric
Expected Range
Reference Control
Acceptance Criteria
TR-FRET Kinase
IC₅₀
10 nM - 500 nM
Erlotinib (EGFR: ~2 nM)
Z'-factor > 0.6
MTT Viability
CC₅₀
0.5 µM - 10 µM
Doxorubicin (~0.1 µM)
R² > 0.95 (Curve Fit)
Therapeutic Window
Selectivity Index
> 10 (CC₅₀ / IC₅₀)
N/A
SI > 10
Assay Robustness
Signal/Background
> 5.0
1% DMSO (Vehicle)
CV < 10% between reps
Data Interpretation Insight: A high biochemical potency (low IC₅₀) paired with poor cellular efficacy (high CC₅₀) typically indicates that the N,1-dimethyl substitution has rendered the compound too lipophilic, leading to sequestration in the lipid bilayer or high plasma protein binding (if FBS is present). Conversely, a CC₅₀ that is significantly lower than the IC₅₀ suggests off-target cytotoxic effects, necessitating further mechanistic deconvolution (e.g., Caspase-3/7 apoptosis assays) [1][2].
References
Al-Najdawi, M. M., et al. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." International Journal of Molecular Sciences (2024).
Kumar, M., et al. "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au 5.5 (2025): 821-839.
De Caro, C., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Pharmaceuticals (MDPI).
Application
Probing the Nociceptive Pathway: N,1-dimethyl-1H-indole-2-carboxamide as a Potential TRPV1 Agonist
Application Notes and Protocols for Preclinical Research Authored by: Senior Application Scientist, Gemini Laboratories Abstract The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a...
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and endovanilloids.[1] Its role in pain signaling pathways has made it a prime target for the development of novel analgesics.[2] While capsaicin remains the archetypal TRPV1 agonist, its clinical utility is often hampered by its intense pungency. This has spurred the search for new chemical entities with more favorable pharmacological profiles. The indole-2-carboxamide scaffold has recently emerged as a promising pharmacophore for designing novel TRPV1 modulators.[1][3] This document provides a comprehensive guide for researchers on the evaluation of N,1-dimethyl-1H-indole-2-carboxamide as a potential TRPV1 agonist. We present detailed protocols for its synthesis, in vitro characterization, and in vivo assessment, underpinned by a mechanistic understanding of the TRPV1 signaling cascade.
Introduction: The Rationale for Targeting TRPV1 with Indole-2-Carboxamides
TRPV1 is a homotetrameric channel where each subunit consists of six transmembrane domains. Upon activation, it allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons and the generation of action potentials that are transmitted to the central nervous system, culminating in the sensation of pain.[4][5] Prolonged activation of TRPV1 leads to a desensitization of the channel, a state of reduced responsiveness that can produce a paradoxical analgesic effect.[1] This dual nature of TRPV1 agonists—initial nociception followed by desensitization-induced analgesia—forms the basis of their therapeutic potential.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Notably, the natural indole alkaloid evodiamine has been shown to exert analgesic effects through TRPV1 activation and desensitization.[1] This precedent, combined with the structural similarities of the carboxamide linkage to the vanillyl amide of capsaicin, provides a strong rationale for exploring indole-2-carboxamides as a novel class of TRPV1 agonists. Recent studies have demonstrated that synthetic indole-2-carboxamides can indeed act as potent and selective agonists of this ion channel.[1][2] This guide focuses on a specific analog, N,1-dimethyl-1H-indole-2-carboxamide, providing the necessary framework to validate its activity and therapeutic potential.
Mechanistic Framework: TRPV1 Signaling
Activation of TRPV1 by an agonist like N,1-dimethyl-1H-indole-2-carboxamide initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a second messenger to trigger multiple downstream signaling pathways.
Caption: TRPV1 activation leads to Ca²⁺ influx, neuronal depolarization, and downstream signaling.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of N,1-dimethyl-1H-indole-2-carboxamide.
Synthesis of N,1-dimethyl-1H-indole-2-carboxamide
The synthesis of N-substituted-1-methyl-1H-indole-2-carboxamides can be achieved through a straightforward multi-step process starting from ethyl 1H-indole-2-carboxylate.[1]
Caption: Synthesis workflow for N,1-dimethyl-1H-indole-2-carboxamide.
Protocol:
N-Methylation: To a solution of ethyl 1H-indole-2-carboxylate in dry DMF, add potassium carbonate and dimethyl carbonate. Heat the reaction mixture at 150 °C for 6 hours.[1] After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain ethyl 1-methyl-1H-indole-2-carboxylate.
Hydrolysis: Dissolve the ethyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and aqueous NaOH solution. Reflux the mixture until the reaction is complete (monitored by TLC).[1] Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid to obtain 1-methyl-1H-indole-2-carboxylic acid.
Amide Coupling: Dissolve 1-methyl-1H-indole-2-carboxylic acid in dry DCM. Add EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) and stir for 30 minutes at room temperature. Add methylamine (as a solution in THF or as hydrochloride salt with a base like triethylamine) and stir overnight.[1] Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the final product, N,1-dimethyl-1H-indole-2-carboxamide, by column chromatography.
In Vitro Evaluation: Calcium Imaging Assay
This assay measures the ability of the test compound to increase intracellular calcium concentration in cells expressing recombinant TRPV1.
Materials:
HEK293 cells stably or transiently expressing human TRPV1.
Fluo-4 AM calcium indicator dye.
Assay buffer (e.g., HBSS with 20 mM HEPES).
N,1-dimethyl-1H-indole-2-carboxamide stock solution (in DMSO).
Capsaicin (positive control).
Ionomycin (for maximal calcium response).
96-well black-walled, clear-bottom plates.
Fluorescence plate reader with automated injection.
Protocol:
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye solution and incubate in the dark at 37°C for 60 minutes, followed by 60 minutes at room temperature.[6]
Compound Preparation: Prepare serial dilutions of N,1-dimethyl-1H-indole-2-carboxamide and capsaicin in the assay buffer.
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
Compound Addition: Inject the compound dilutions into the respective wells.
Data Acquisition: Continuously measure the change in fluorescence over time.[7]
Maximal Response: At the end of the experiment, add ionomycin to determine the maximal fluorescence response for data normalization.
Data Analysis: Calculate the change in fluorescence relative to the baseline. Normalize the data to the maximal ionomycin response. Plot the concentration-response curve and determine the EC₅₀ value using a non-linear regression model.
In Vitro Evaluation: Patch-Clamp Electrophysiology
This technique provides a direct measure of TRPV1 channel activity by recording the ion currents flowing through the channel in response to the agonist.
Materials:
TRPV1-expressing HEK293 cells.
Patch-clamp rig with amplifier and data acquisition system.
Pipette solution (intracellular) and external Ringer's solution.
N,1-dimethyl-1H-indole-2-carboxamide and capsaicin solutions.
Protocol:
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single TRPV1-expressing cell.
Baseline Recording: Record the baseline current at a holding potential (e.g., -60 mV).
Agonist Application: Perfuse the cell with increasing concentrations of N,1-dimethyl-1H-indole-2-carboxamide.
Current Measurement: Record the inward current elicited by the compound at each concentration.
Data Analysis: Plot the current density as a function of compound concentration to generate a dose-response curve and calculate the EC₅₀.
In Vivo Evaluation: Acetic Acid-Induced Writhing Test
This is a standard model for assessing the analgesic properties of a compound in rodents.[8]
Materials:
Male Swiss albino mice.
N,1-dimethyl-1H-indole-2-carboxamide solution (in a suitable vehicle, e.g., saline with Tween 80).
Acetic acid solution (0.6% in saline).
Positive control (e.g., a known analgesic).
Protocol:
Acclimatization: Acclimatize the animals to the experimental environment.
Compound Administration: Administer N,1-dimethyl-1H-indole-2-carboxamide or vehicle intraperitoneally or orally.
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject acetic acid intraperitoneally.
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period (e.g., 20 minutes).
Data Analysis: Compare the number of writhes in the compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition of writhing.
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes and provides a framework for interpreting the data from the proposed experiments.
Experiment
Parameter
Expected Outcome for an Active TRPV1 Agonist
Interpretation
Calcium Imaging
EC₅₀
A measurable value, typically in the nM to low µM range, based on related indole-2-carboxamides.[1]
Indicates the potency of the compound in activating TRPV1. A lower EC₅₀ signifies higher potency.
Efficacy
A percentage of the maximal response to a full agonist like capsaicin or ionomycin.
Determines if the compound is a full or partial agonist.
Patch-Clamp
Current Density
A dose-dependent increase in inward current.
Confirms direct activation of the TRPV1 ion channel.
Desensitization
A decrease in current with repeated or prolonged application.
Suggests potential for inducing an analgesic state.
Writhing Test
% Inhibition
A significant reduction in the number of writhes compared to the vehicle control.
Demonstrates in vivo analgesic activity.
Conclusion
The protocols and application notes presented here provide a robust framework for the preclinical evaluation of N,1-dimethyl-1H-indole-2-carboxamide as a potential TRPV1 agonist. By systematically assessing its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can elucidate its potential as a novel analgesic agent. The indole-2-carboxamide scaffold represents a promising avenue for the development of next-generation TRPV1 modulators with improved therapeutic profiles.
References
TRPV1 activation initiates down-stream signaling of three major pathways including PI3K/AKT. Transforming growth factor-activated kinase 1 (TAK-1) dependent c-jun terminal kinase (JNK)/MAPK and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling cascades may also be activated as a result of TRPV1 activation leading to nuclear factor-κB (NF-κB) activation within the nucleus and transcription of target genes. (Source: ResearchGate, [Link])
The TCR signals and TRPV1-mediated increase in Ca2+ concentration and downstream Ca2+-dependent signaling in CD4+ T cells. (Source: PMC, [Link])
Activation of TRPV1 has been shown to induce an increase in intracellular Ca 2+ influx, which subsequently activates downstream Ca 2+ signalling pathways, mediating the release of neurotransmitters such as CGRP, SP, GABA and somatostatin. (Source: ResearchGate, [Link])
A new series of 1H-indole-2-carboxamide derivatives has been prepared by simple procedures in good yields, followed by complete characterization using nuclear magnetic resonance, infrared spectroscopy, high resolution mass spectrometry and elemental analysis techniques. (Source: Indian Chemical Society, [Link])
Based on our previous knowledge of the design and synthesis of TRPV1 agonists, in this paper we propose two small series of indole-2-carboxamides as novel and selective agonists for this ion channel. The newly developed compounds have been structurally characterized and tested in vitro for their ability to modulate TRPV1, in terms of efficacy, potency (EC50), and desensitization (IC50) properties. (Source: Molecules, [Link])
For the most promising derivatives, selectivity over the TRP ankyrin-1 (TRPA1) channel has been reported. From our study, compound 6g arose as a promising candidate for further evaluation, also in correlation with its in silico-predicted drug-like properties. (Source: ResearchGate, [Link])
Due to its central role in pain, inflammation, and related disorders, the Transient Receptor Potential (TPR) Vanilloid Type-1 (TRPV1) ion channel represents an attractive target for the development of novel antinociceptive and anti-inflammatory agents. (Source: Molecules, [Link])
Cartoon of a TRPV1 channel subunit with some key structural and regulatory sites. (Source: ResearchGate, [Link])
For TRPV1, TRPM8, and TRPA1, capsaicin, menthol, or AITC is used to activate each channel, respectively. Solutions of the test compounds (4×) are prepared in HBSS/ HEPES, and 50 μL is added to the cells at a delivery rate of 10 μL/s. Changes in fluorescence are measured over time in FLIPR. (Source: NCBI, [Link])
TRPV1 activation in DRG neurons does not only lead to desensitization of the TRPV1 channel itself, but the massive Ca2+ influx also leads to inhibition of other ion channels via various downstream signaling pathways. (Source: MDPI, [Link])
The ability of acid (pH 4–7.5), capsaicin (170 pM-37 μM), and NADA (10 nM-100 μM) to activate recombinant HEK293 cells expressing rat or human TRPV1 was determined by using a FLIPRTETRA instrument to measure changes in intracellular Ca2+ concentrations. (Source: Journal of Pharmacology and Experimental Therapeutics, [Link])
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (Source: RSC Publishing, [Link])
One of the most widely used in vivo models to assess the analgesic properties of compounds is the acetic acid-induced writhing test (AAIWT) in rodents, particularly rats. (Source: Journal of Medicinal and Pharmaceutical Chemistry Research, [Link])
The three compounds were tested using electrophysiological assays, which confirmed their capsaicin-like agonist activity. von Frey filaments were used to measure the analgesic effects of the compounds applied topically on tactile allodynia induced by intra-plantar carrageenan. (Source: Frontiers, [Link])
SAR Exploration and In Vitro Multiparametric Evaluation. First, different substituents in the 5′ position of the indole core of both subseries were synthesized. (Source: PMC, [Link])
Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. (Source: Organic Chemistry Portal, [Link])
The cells were then loaded with the cytoplasmic calcium indicator Fluo-4AM using Fluo-4 Direct™ Calcium Assay Kits (Invitrogen) and incubated in the dark at 37°C for 60 minutes and then at 25°C for 60 minutes. (Source: PMC, [Link])
As an extension of this work, we investigated NGCC-induced human TRPV1 (hTRPV1) activation using a Ca2+-flux signaling assay in cultured cells. NGCC enhanced Ca2+ influx in hTRPV1-expressing cells in a dose-dependent manner (EC50 = 115 µM). (Source: PLOS, [Link])
N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (Source: PubMed, [Link])
Application Note: Design and Synthesis of N,1-Dimethyl-1H-indole-2-carboxamide Derivatives
Part 1: Executive Summary & Strategic Importance The N,1-dimethyl-1H-indole-2-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Unlike simple indole derivatives, the dual methylation a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Importance
The N,1-dimethyl-1H-indole-2-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Unlike simple indole derivatives, the dual methylation at the indole nitrogen (position 1) and the carboxamide nitrogen confers unique physicochemical properties, including increased lipophilicity, metabolic stability against peptidases, and the ability to traverse biological membranes.
This scaffold acts as a critical pharmacophore in several therapeutic areas:
Allosteric Modulation of GPCRs: Specifically the Cannabinoid Receptor 1 (CB1), where derivatives like ORG27569 act as negative allosteric modulators.
Antimicrobial Agents: Potent inhibition of the mycobacterial membrane protein Large 3 (MmpL3) transporter in Mycobacterium tuberculosis.[1][2]
Kinase Inhibition: Targeting EGFR and CDK2 pathways in antiproliferative applications.
This guide provides a rational design strategy and a validated, high-yield synthetic protocol for generating these derivatives, moving beyond standard textbook methods to field-proven industrial workflows.
Part 2: Strategic Design & SAR Logic
Effective design requires understanding the Structure-Activity Relationship (SAR) of the core scaffold. The 1-methyl-1H-indole-2-carboxamide core is rigid, positioning the amide bond to interact with specific binding pockets.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR Logic map detailing the functional contribution of each position on the scaffold.
Part 3: Synthetic Protocols
This workflow prioritizes regioselectivity and scalability . We utilize a "Methylate-then-Couple" strategy to prevent competitive methylation of the amide nitrogen which can occur if the order is reversed.
Workflow Overview
Figure 2: Step-wise synthetic pathway for high-purity generation of the target scaffold.
Protocol A: Green N-Methylation of Indole-2-carboxylic Acid
Rationale: Traditional use of Methyl Iodide (MeI) is toxic and volatile. Dimethyl Carbonate (DMC) is a greener, non-toxic alternative that is highly effective for indole nitrogens.
Tetrabutylammonium bromide (TBAB) (0.1 equiv - Phase Transfer Catalyst)
Procedure:
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine Indole-2-carboxylic acid ester (ethyl or methyl ester preferred for solubility) and
.
Reaction: Add DMC and TBAB. Heat the mixture to reflux (
) for 4–6 hours.
Note: If using the free acid, 2 equivalents of base are needed to neutralize the carboxylic acid first.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The N-methylated product usually has a higher
than the starting material.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Hydrolysis (if Ester used): Dissolve residue in THF/Water (1:1), add LiOH (2 equiv), and stir at RT for 2 hours. Acidify with 1M HCl to precipitate 1-methyl-1H-indole-2-carboxylic acid . Filter and dry.[3][4][5]
Rationale: HATU provides faster kinetics and lower racemization (if chiral centers exist) compared to EDC/HOBt. For the specific N-methyl amide, we use Methylamine hydrochloride.
Incomplete methylation due to steric bulk or moisture.
Switch to MeI/NaH in dry DMF at . Ensure reagents are anhydrous.
Product is an Oil
Residual DMF or impurities.
Lyophilize from t-Butanol or perform rigorous high-vacuum drying at .
Missing Amide Methyl Signal
Formation of primary amide (ammonia contamination) or tertiary amide (dimethylamine contamination).
Verify purity of Methylamine HCl source. Use fresh reagents.
References
Vertex AI Search. (2025). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides. National Institutes of Health (NIH). Link
ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Link
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Link
ChemicalBook. (2025). N,N-dimethyl-1H-indole-2-carboxamide synthesis protocols. Link
BenchChem. (2025).[3] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link
Introduction: The Critical Role of DMPK in Developing Indole-2-Carboxamide Therapeutics
An Application Guide to the Pharmacokinetic (DMPK) Profiling of N,1-dimethyl-1H-indole-2-carboxamide Analogs The N,1-dimethyl-1H-indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Pharmacokinetic (DMPK) Profiling of N,1-dimethyl-1H-indole-2-carboxamide Analogs
The N,1-dimethyl-1H-indole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic candidates targeting a range of diseases.[1][2] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which lie in the domain of drug metabolism and pharmacokinetics (DMPK). A compound's absorption, distribution, metabolism, and excretion (ADME) properties collectively determine its pharmacokinetic (PK) profile, which in turn dictates its efficacy, safety, and dosing regimen.[3][4]
Effective integration of DMPK science is therefore not just a regulatory hurdle but a foundational component of rational drug design.[5] Early and systematic characterization of the DMPK properties of N,1-dimethyl-1H-indole-2-carboxamide analogs allows researchers to identify potential liabilities such as poor metabolic stability, high plasma protein binding, or potential for drug-drug interactions (DDIs).[6][7] This guide provides a comprehensive overview and detailed protocols for a tiered approach to the DMPK evaluation of this important class of molecules, designed for researchers, scientists, and drug development professionals.
The DMPK Assessment Funnel: A Strategic Workflow
A successful DMPK strategy follows a logical progression from high-throughput in vitro assays to more complex in vivo studies. This tiered approach ensures that resources are focused on the most promising candidates, allowing for early termination of compounds with undesirable properties.
Caption: A tiered workflow for DMPK assessment of drug candidates.
Part 1: Foundational In Vitro DMPK Assays
In vitro assays are the cornerstone of early DMPK profiling. They are relatively high-throughput, cost-effective, and provide critical data to guide the initial structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[6][8]
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLM) are subcellular fractions rich in Cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I (oxidative) metabolism.[7] Assessing the stability of an indole-2-carboxamide analog in the presence of HLMs provides a direct measure of its susceptibility to CYP-mediated metabolism.[9] Compounds that are rapidly metabolized in this assay are likely to have high first-pass metabolism and poor oral bioavailability in vivo. The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Protocol: HLM Intrinsic Clearance Assay
Compound Preparation:
Prepare a 10 mM stock solution of the N,1-dimethyl-1H-indole-2-carboxamide analog in DMSO.
Create a working solution by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a concentration of 100 µM.
Reaction Setup (96-well plate format):
To each well, add the test compound to achieve a final concentration of 1 µM.
Include positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
Prepare a suspension of pooled HLM (e.g., 0.5 mg/mL) in cold phosphate buffer.[10]
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system is critical as NADPH is a required cofactor for CYP enzyme activity.
To initiate the reaction, add the pre-warmed HLM suspension followed immediately by the NADPH regenerating system to each well.[10]
Time Course and Quenching:
Incubate the plate at 37°C with shaking.
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an ice-cold quench solution (e.g., acetonitrile containing an internal standard). The "0-minute" sample is quenched immediately and represents 100% of the initial compound concentration.[10]
Sample Processing and Analysis:
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[10]
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Presentation & Analysis
Compound ID
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
Analog-001
45.2
30.7
Analog-002
>120
<11.5
Analog-003
8.9
155.7
Warfarin (Control)
98.5
14.1
Analysis: The percentage of the parent compound remaining is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log plot. The half-life is calculated as t½ = 0.693 / k.[10]
Plasma Protein Binding (PPB)
Scientific Rationale: In the bloodstream, drugs exist in an equilibrium between being bound to plasma proteins (like albumin and α1-acid glycoprotein) and being free (unbound).[11] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[11][12] A high degree of plasma protein binding can limit efficacy and impact the drug's pharmacokinetic profile. Therefore, determining the fraction unbound (fu) is essential for interpreting in vitro and in vivo data.[13][14]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
Compound Preparation:
Spike the test compound into plasma (human, rat, mouse) from the stock solution to a final concentration of 1-5 µM.[11] Prepare a parallel sample in phosphate-buffered saline (PBS) to serve as a non-binding control.
RED Device Setup:
The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass.[13]
Add the plasma sample containing the test compound to the sample chamber.
Add PBS to the buffer chamber.
Incubation:
Seal the 96-well plate containing the RED inserts and incubate at 37°C for approximately 4-6 hours with shaking.[13][15] This allows the unbound compound to reach equilibrium across the membrane.
Sample Collection and Analysis:
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
To ensure accurate comparison, perform a matrix match by adding an equivalent volume of blank plasma to the buffer sample and blank buffer to the plasma sample.[13]
Precipitate proteins from all samples using an organic solvent (e.g., acetonitrile) with an internal standard.
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.[13]
Data Presentation & Analysis
Compound ID
Species
% Unbound (fu)
% Bound
Analog-001
Human
2.5
97.5
Analog-002
Human
15.8
84.2
Analog-001
Rat
4.1
95.9
Warfarin (Control)
Human
1.1
98.9
Analysis: The percent unbound is calculated as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, resulting in a drug-drug interaction (DDI).[16] This can elevate plasma concentrations of the affected drug, potentially leading to toxicity. Regulatory agencies like the FDA and EMA require assessment of a new drug candidate's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17][18] This assay determines the IC50 value, which is the concentration of the test compound required to cause 50% inhibition of a specific CYP enzyme's activity.[16]
Caption: Conceptual workflow of a CYP450 inhibition assay.
Protocol: LC-MS/MS-Based CYP Inhibition Assay
Reagent Preparation:
Prepare solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4) and their corresponding metabolites.
Prepare a dilution series of the test compound (e.g., 0.1 to 100 µM) and a known inhibitor for each isoform as a positive control.
Incubation:
In a 96-well plate, combine HLM, phosphate buffer, and the test compound (or control inhibitor) at each concentration.
Pre-incubate the plate at 37°C.
Initiate the reaction by adding a cocktail of the CYP probe substrates and the NADPH regenerating system.
Reaction Termination and Processing:
After a short incubation period (e.g., 10-15 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard.
Centrifuge the plate to precipitate proteins.
Analysis:
Analyze the supernatant by LC-MS/MS to quantify the amount of specific metabolite formed for each CYP isoform.
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control (no inhibitor).
Data Presentation & Analysis
Compound ID
CYP1A2 IC50 (µM)
CYP2C9 IC50 (µM)
CYP2D6 IC50 (µM)
CYP3A4 IC50 (µM)
Analog-001
>50
12.5
>50
2.8
Analog-002
>50
>50
>50
>50
Ketoconazole (Control)
-
-
-
0.08
Analysis: An IC50 curve is generated by plotting the percent inhibition against the log concentration of the test compound. An IC50 value <10 µM often triggers further investigation.
Part 2: In Vivo Pharmacokinetic (PK) Studies
Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system.[19] In vivo PK studies provide essential data on a drug's half-life, clearance, volume of distribution, and bioavailability.[3]
Scientific Rationale: An in vivo PK study in a rodent species (typically rat or mouse) is the standard for assessing a compound's ADME profile in a whole organism.[3] By administering the compound via both intravenous (IV) and oral (PO) routes, one can determine its absolute oral bioavailability (F%), a critical parameter for oral drug candidates. The IV dose provides a baseline for 100% systemic exposure, while the PO dose reveals how much of the drug is absorbed from the gut and survives first-pass metabolism in the liver. These data are crucial for predicting human pharmacokinetics and designing toxicology studies.[3][20]
Protocol: Rodent (Rat) Single-Dose PK Study
Animal Model and Acclimation:
Use male Sprague-Dawley rats (n=3-4 per group). Ensure animals are properly acclimated before the study.
Dose Formulation and Administration:
IV Group: Formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent like Solutol) for intravenous administration. Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group: Formulate the compound in an oral gavage-compatible vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
Blood Sampling:
Collect sparse or serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) from the saphenous or jugular vein.
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
Plasma Preparation and Bioanalysis:
Centrifuge the blood samples to separate plasma.
Store plasma samples at -80°C until analysis.
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Data Presentation & Analysis
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Cmax (ng/mL)
1250 (at 5 min)
850
Tmax (hr)
0.08
1.0
AUC(0-inf) (hr*ng/mL)
2100
4850
t½ (hr)
3.5
3.8
Clearance (mL/min/kg)
7.9
-
Bioavailability (F%)
-
46%
Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion and Forward Look
The protocols and strategies outlined in this guide provide a robust framework for the systematic DMPK evaluation of N,1-dimethyl-1H-indole-2-carboxamide analogs. By integrating in vitro and in vivo studies early in the discovery process, researchers can build a comprehensive understanding of a compound's ADME profile. This data-driven approach facilitates the selection of candidates with favorable pharmacokinetic properties, ultimately mitigating risk and increasing the probability of success in later-stage preclinical and clinical development.[5][21]
References
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
BioDuro. (n.d.). DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO. Retrieved from [Link]
Curia Global. (n.d.). In Vitro DMPK. Retrieved from [Link]
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Retrieved from [Link]
Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved from [Link]
Inotiv. (n.d.). Standard IND-Enabling In Vitro DMPK Package for Small Molecules. Retrieved from [Link]
protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]
Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]
Creative Diagnostics. (n.d.). In vivo Pharmacokinetic Studies of Biological Drugs. Retrieved from [Link]
Sygnature Discovery. (n.d.). Drug Metabolism & Pharmacokinetics (DMPK). Retrieved from [Link]
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
On-Target. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]
Clinical Pharmacology & Therapeutics. (n.d.). Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Retrieved from [Link]
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
ResearchGate. (2015, December 1). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]
MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. Retrieved from [Link]
European Medicines Agency (EMA). (2022, May 24). ICH Guideline M12 on drug interaction studies. Retrieved from [Link]
PubMed. (2011, April 1). Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. Retrieved from [Link]
Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]
FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
PubMed Central. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Retrieved from [Link]
ACS Publications. (2015, September 29). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Retrieved from [Link]
ChEMBL - EMBL-EBI. (n.d.). Document: Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. (CHEMBL1759935). Retrieved from [Link]
FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
ACS Bio & Med Chem Au. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
PubMed Central. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Retrieved from [Link]
MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
MDPI. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges with N,1-dimethyl-1H-indole-2-carboxamide
Welcome to the technical support guide for N,1-dimethyl-1H-indole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for N,1-dimethyl-1H-indole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound in various biological assays. By understanding the molecule's properties and employing systematic strategies, you can ensure reliable and reproducible experimental outcomes.
This section addresses the most common initial questions regarding the handling and properties of N,1-dimethyl-1H-indole-2-carboxamide.
Q1: What is N,1-dimethyl-1H-indole-2-carboxamide and why is it poorly soluble in water?
N,1-dimethyl-1H-indole-2-carboxamide is a small molecule containing an indole core, a common scaffold in medicinal chemistry. Its poor aqueous solubility stems from its chemical structure: the indole ring system and methyl groups are largely hydrophobic (water-repelling). While the carboxamide group offers some polarity, the overall character of the molecule is lipophilic, leading it to favor non-aqueous environments and resist dissolving in water-based buffers. Overcoming this is a critical first step for any biological experiment.[1][2]
Q2: What are the key physicochemical properties I should be aware of?
While extensive experimental data for this specific molecule is not publicly available, we can infer properties from its structure and related compounds.
Property
Predicted Value / Information
Implication for Biological Assays
Molecular Formula
C₁₁H₁₂N₂O
A relatively small molecule.
Molecular Weight
188.23 g/mol
Standard for small molecule inhibitors/modulators.
XLogP3 (Predicted)
~2.2
This positive value indicates a preference for lipid-like environments over aqueous ones, confirming its hydrophobic nature.
Solubility
Poor in water; Soluble in organic solvents.
Direct dissolution in aqueous assay buffers will likely fail. High-concentration stock solutions in solvents like DMSO are necessary.
Predicted properties are based on publicly available chemical database information.
Q3: What is the absolute maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my assay?
This is a critical, cell-type-dependent parameter. While some robust cell lines might tolerate up to 2% DMSO for short durations, it is a universal standard to keep the final concentration of DMSO at or below 1% , and ideally below 0.5% , for most in vitro cell-based assays to avoid solvent-induced artifacts or cytotoxicity.[3][4][5] Some sensitive cell lines may even show stress at concentrations as low as 0.1%.[4][6] Always run a "vehicle control" (media + DMSO at the final concentration, without your compound) to ensure the solvent itself is not affecting the biological outcome.[4]
A systematic approach to preparing your compound for an assay is crucial to avoid precipitation and ensure accurate concentrations.
Workflow for Preparing N,1-dimethyl-1H-indole-2-carboxamide for Assays
This diagram outlines the decision-making process for solubilizing the compound.
Caption: Decision workflow for compound solubilization.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Weighing: Accurately weigh out 1.88 mg of N,1-dimethyl-1H-indole-2-carboxamide (FW = 188.23 g/mol ).
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.
Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, you may gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes.
Inspection: Ensure the solution is clear with no visible particulates.
Storage: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
The "Crash Out" Problem and How to Avoid It
When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can instantly precipitate or "crash out" of solution. This happens because the solvent environment abruptly changes from 100% organic to >99% aqueous.
Caption: The precipitation phenomenon upon rapid dilution.
Best Practice for Dilution: To minimize this, add the small volume of DMSO stock into a larger volume of vigorously vortexing or stirring assay buffer. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
Section 3: Advanced Strategies for Persistent Solubility Issues
If the compound precipitates even at the final assay concentration using DMSO alone, more advanced formulation techniques are required.
Q1: My compound still precipitates. What are my options?
When simple dilution fails, the goal is to create a more favorable micro-environment for the compound within the aqueous buffer.
Strategy A: Co-solvents: Solvents like polyethylene glycol 400 (PEG-400) or propylene glycol can be used in combination with DMSO, but their effects on assays must be validated.
Strategy B: Surfactants (Detergents): Non-ionic surfactants like Pluronic® F-127 or Tween®-80 can form micelles that encapsulate hydrophobic compounds.[7][8] Pluronic F-127 is particularly useful as it is biocompatible and has been shown to improve the solubility of poorly water-soluble agents.[8][9][10]
Strategy C: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12] They can form "inclusion complexes" with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro applications.[11]
Q2: How do I use Cyclodextrins to improve solubility?
The process involves creating an inclusion complex before final dilution.
Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Prepare Cyclodextrin Solution: Make a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
Add Compound: Add your N,1-dimethyl-1H-indole-2-carboxamide (either as a dry powder or from a minimal amount of organic solvent like ethanol) to the cyclodextrin solution.
Complexation: Stir or shake the mixture overnight at room temperature or 37°C to allow for the formation of the inclusion complex.
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains your solubilized compound, ready for use or further dilution in the assay.
Validation: It is crucial to determine the final concentration of your solubilized compound analytically (e.g., via HPLC-UV) as it may not be the same as the amount you initially added.
Q3: How do I validate that my chosen formulation isn't interfering with my assay?
A proper vehicle control is non-negotiable for every experiment using a solubility enhancer.
Caption: Workflow for validating a formulation vehicle.
The key comparison is between the "Untreated Control" and the "Vehicle Control." If there is no statistically significant difference between these two groups, you can be confident that your formulation is inert and any effect seen in the "Test Compound" group is due to the compound itself.
References
From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. [Link]
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]
What the concentration of DMSO you use in cell culture assays? - ResearchGate. [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO - Jagiellonian Center of Innovation. [Link]
Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. - Research Journal of Pharmacy and Technology. [Link]
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. [Link]
Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC. [Link]
Improving Bioavailability & Solubility: Understand Your Molecule - Drug Development & Delivery. [Link]
Improvement in aqueous solubility achieved via small molecular changes - PubMed. [Link]
Improving the Bio-Availability of Drugs Through Their Chemistry. [Link]
REVERSIBLE PLURONIC F-127 GELS IN PHARMACEUTICAL FORMULATIONS - University of Alberta. [Link]
Impact of pluronic F127 on aqueous solubility and membrane permeability of antirheumatic compounds of different structure and polarity | Request PDF - ResearchGate. [Link]
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC. [Link]
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]
Technical Support Center: Optimizing Amide Couplings with Indole-2-Carboxylic Acid
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of indole-2-carboxylic acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to diagnose issues, optimize conditions, and achieve high-yield, high-purity results.
Section 1: Core Concepts & General Questions
This section addresses fundamental questions and establishes best practices for approaching the coupling of indole-2-carboxylic acid, a substrate known for its unique electronic properties and potential for challenging reactions.
Q1: What makes indole-2-carboxylic acid a potentially challenging coupling partner?
Indole-2-carboxylic acid presents a unique set of challenges compared to simpler aliphatic or benzoic acids. The indole ring is electron-rich, which can influence the reactivity of the carboxyl group. Furthermore, issues such as poor solubility of the starting material or product, and the potential for side reactions like decarboxylation under harsh conditions, require careful consideration of reaction parameters.[1][2] The steric bulk of the indole moiety, although not extreme, can also slow down reactions with hindered amines.
Q2: Which coupling reagents are most effective for indole-2-carboxylic acid?
The choice of coupling reagent is the most critical factor for success. While many options exist, they fall into two primary classes recommended for this substrate: uronium/aminium salts and carbodiimides used with additives.
Uronium/Aminium Salts (e.g., HATU, HBTU): These are generally the first choice for challenging substrates. HATU is often considered the gold standard due to its high reactivity, fast reaction rates, and ability to suppress epimerization.[3][4] It is particularly effective for sterically hindered substrates.[4][5] The HOAt active ester formed by HATU is more reactive than the HOBt ester formed by HBTU, leading to higher efficiency.[6]
Carbodiimides (e.g., EDC, DIC): These are more cost-effective but almost always require an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to be effective and to minimize side reactions.[7] The combination of EDC with HOBt forms a more stable active ester, which mitigates the formation of undesired N-acylurea byproducts and reduces epimerization.[5] EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[1][8]
The general workflow for selecting a coupling reagent is visualized below.
Caption: Pre-activation strategy for HATU coupling.
Issue: Presence of Significant Side Products
Q5: I've isolated my product, but it's contaminated with an impurity of unexpected mass. What are the likely side reactions?
Several side reactions can occur. Identifying them by mass spectrometry is the first step to diagnosis.
Side Reaction 1: Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) to form indole, especially at elevated temperatures. [9][10][11]While standard coupling conditions at room temperature are usually safe, prolonged heating or microwave-assisted reactions can trigger this pathway.
Mitigation: Avoid high reaction temperatures (>50-60°C). If the reaction is sluggish, it is better to switch to a more potent coupling reagent at room temperature than to apply heat. If decarboxylation is observed, ensure the reaction is run at 0°C to room temperature.
Side Reaction 2: Epimerization/Racemization: If you are coupling with a chiral amine, loss of stereochemical integrity is a major risk. This occurs when the α-proton of the activated amine is abstracted, leading to racemization.
Mitigation:
Use an Additive: Additives like HOBt and especially HOAt (present in HATU) are excellent at suppressing epimerization.
[12] 2. Choose the Right Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine.
[12] 3. Control Temperature: Run the reaction at a lower temperature (e.g., 0°C) to slow the rate of epimerization.
[12] 4. Minimize Pre-activation Time: Do not let the activated acid sit for extended periods before adding the amine, as this increases the opportunity for epimerization.
[12]
Side Reaction 3: N-Acylation of the Indole Ring: While less common as a side reaction during the coupling of the 2-carboxylic acid, it is theoretically possible for the activated acid to react with the indole N-H of another molecule if it is unprotected. This is more of a concern in syntheses designed specifically for N-acylation.
[13][14][15][16] * Mitigation: This is rarely a significant issue under standard conditions as the external amine is a much more potent nucleophile. If it is suspected, using N-Boc or N-methyl protected indole-2-carboxylic acid would eliminate this possibility.
Side Reaction 4: Guanidinylation of the Amine: When using uronium/aminium reagents like HATU or HBTU, the reagent itself can react with the amine nucleophile, forming a guanidinium byproduct and consuming the amine.
Mitigation: This is a key reason for the pre-activation strategy. Adding the amine last to a solution of the activated acid ensures the coupling reagent has already been consumed.
[17]
Issue: Purification and Workup
Q6: My reaction is complete, but purification is difficult. How can I improve the workup?
Problem: Removing Urea Byproducts: If you use DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. If using EDC, the byproduct is water-soluble.
Solution: A standard aqueous workup is crucial. Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove excess base, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. [5][18]This removes most polar impurities before chromatography.
Problem: Poor Solubility of Product: The final indole-2-carboxamide product may have limited solubility, making extraction and chromatography challenging.
[1] * Solution: Use a stronger solvent system for extraction and chromatography, such as DCM/methanol mixtures. If the product crashes out during workup, try to minimize the use of anti-solvents like hexanes. Recrystallization can be an excellent alternative to chromatography for pure, solid products.
[18]
Section 3: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most recommended coupling methods.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings, chiral amines, or when the highest possible yield is desired.
Materials:
Indole-2-carboxylic acid (1.0 eq.)
Amine (1.1 eq.)
HATU (1.1 eq.)
DIPEA (2.5 eq.)
Anhydrous DMF
Ethyl acetate, 1N HCl, Saturated NaHCO₃, Brine for workup
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
Add DIPEA (2.5 eq.) to the solution and stir for 2 minutes at room temperature.
Add HATU (1.1 eq.) in one portion. The solution may change color.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
Add the amine (1.1 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1N HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a robust and economical choice for less sterically demanding couplings.
Materials:
Indole-2-carboxylic acid (1.0 eq.)
Amine (1.1 eq.)
EDC·HCl (1.2 eq.)
HOBt (1.2 eq.)
DIPEA (2.0 eq.)
Anhydrous DCM or DMF
DCM, 1N HCl, Saturated NaHCO₃, Brine for workup
Procedure:
In a clean, dry round-bottom flask, combine indole-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF (0.1-0.2 M).
Cool the mixture to 0°C in an ice bath.
Add DIPEA (2.0 eq.) and stir for 5 minutes.
Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes.
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
Workup: If using DCM, wash the reaction mixture directly as described in Protocol 1, Step 7. If using DMF, first dilute with a large volume of ethyl acetate or DCM before washing.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
References
Naik, S., & Gopinath, R. (2010). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC. [Link]
ResearchGate. (n.d.). Development of one‐pot direct N‐acylation of indole with carboxylic...[Link]
Guo, X.-X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808. [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
Chaudhuri, S., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [Link]
PubMed. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - Carboxylate/Amide Migration, and Decarboxylative Cyclization. [Link]
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
Canadian Science Publishing. (n.d.). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC. [Link]
ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
RSC Publishing. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. [Link]
PMC. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. [Link]
ResearchGate. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
PMC. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]
ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]
ResearchGate. (n.d.). Yield comparison with different carboxylic acids. [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Reddit. (2024). HATU coupling - what's the best order?[Link]
ResearchGate. (2024). (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. [Link]
Technical Support Center: Stability & Storage of N,1-dimethyl-1H-indole-2-carboxamide
[1] Introduction: The Stability Profile Welcome to the technical support center for N,1-dimethyl-1H-indole-2-carboxamide . As a researcher working with indole-based scaffolds, you are likely aware that while the indole-2...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction: The Stability Profile
Welcome to the technical support center for N,1-dimethyl-1H-indole-2-carboxamide . As a researcher working with indole-based scaffolds, you are likely aware that while the indole-2-carboxamide core is more stable than electron-rich indoles (due to the electron-withdrawing carbonyl group at C2), it remains susceptible to specific degradation pathways that can compromise your bioassay data.[1]
This molecule contains two critical methylation sites: one on the indole nitrogen (position 1) and one on the carboxamide nitrogen.[1] While these methyl groups reduce the acidity of the N-H bonds, they increase lipophilicity, making the compound prone to aggregation and oxidation in non-ideal solvents.[1]
Critical Stability Risks:
C3-Oxidation: The C3 position of the indole ring is nucleophilic.[1] Exposure to atmospheric oxygen and light can lead to the formation of indolinones or oxidative cleavage products.[1]
Photolytic Degradation: Indoles are strong chromophores.[1] UV/Vis absorption can generate radical species, leading to polymerization.[1]
Hygroscopic Aggregation: Moisture ingress does not typically hydrolyze the amide bond immediately but causes physical "caking," which alters dissolution kinetics and effective concentration.[1]
Core Directive: Environmental Control
To prevent degradation, you must control the thermodynamic and kinetic environment of the compound.[1]
Storage Conditions Summary
Parameter
Recommended Condition
Mechanistic Rationale
Temperature
-20°C (± 5°C)
Slows Arrhenius kinetics of oxidation; prevents thermal isomerization.[1]
Atmosphere
Argon or Nitrogen
Displaces O₂, preventing formation of C3-peroxyl radicals.[1]
Container
Amber Glass Vials
Blocks UV/Blue light (200–450 nm) to prevent photo-excitation.[1]
Seal
PTFE-lined Cap + Parafilm
PTFE is chemically inert; Parafilm acts as a secondary moisture barrier.[1]
State
Solid (Lyophilized)
Solution storage drastically accelerates oxidation and hydrolysis.[1]
The "Golden Rule" of Handling
Never store N,1-dimethyl-1H-indole-2-carboxamide in solution for >24 hours at room temperature.
In solution, the molecular mobility allows for rapid radical propagation chains if any initiator (light/oxygen) is present.[1]
Troubleshooting & FAQs
Issue 1: "My compound has turned from off-white to yellow/brown."
Mechanism:[1][2][3][4] The electron-rich indole ring has reacted with singlet oxygen or radical species, likely at the C3 position, forming a conjugated system (extended chromophore) which appears yellow.[1]
Action: Check purity via LC-MS. If purity is >95%, the color may be due to trace impurities (<1%) with high extinction coefficients.[1] If <90%, repurify or discard.[1]
Prevention: Ensure the headspace of your storage vial is purged with Argon before re-sealing.[1]
Issue 2: "The compound is no longer dissolving in DMSO at the same concentration."
Diagnosis:Crystal Polymorphism or Hydrate Formation. [1]
Mechanism:[1][2][3][4] Moisture ingress can cause the amorphous solid to shift to a more stable, less soluble crystalline hydrate.[1] Alternatively, trace oxidation products can act as "seeds" for precipitation.[1]
Action: Sonicate at 40°C for 10 minutes. If solids persist, add 10% volume of Ethanol (if compatible with assay) to disrupt hydrogen bonding networks.[1]
Prevention: Store in a desiccator.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Issue 3: "I see an extra peak at M+16 in my Mass Spec."
Pass Criteria: Main peak area > 98%. No single impurity > 0.5%.[1]
Decision Tree & Lifecycle Diagram
The following diagram illustrates the logical flow for handling the compound to maximize longevity.
Figure 1: Lifecycle management workflow for N,1-dimethyl-1H-indole-2-carboxamide, prioritizing solid-state storage to minimize oxidative degradation.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122368, N,N-dimethyl-1H-indole-2-carboxamide. (Note: Structural analog used for physicochemical property benchmarking). Retrieved from [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley.[1] (Authoritative text on Indole reactivity, specifically C3 oxidation mechanisms).
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Global standard for defining storage conditions).[1] Retrieved from [Link]
Welcome to the Indole Synthesis Technical Support Center. As researchers, we often treat the indole core as a mere scaffold, yet its synthesis is fraught with "hidden" reactivity—oxidative dimerization, polymerization, and regioselectivity failures. This guide moves beyond textbook definitions to address the causality of failure in the three most common synthetic pathways: Fischer , Larock , and Nucleophilic Cyclization , alongside critical isolation protocols.
Module 1: Fischer Indole Synthesis
Core Issue: Regioselectivity and "Tar" Formation
The Fischer synthesis is robust but notoriously sensitive to electronic effects and steric bulk during the [3,3]-sigmatropic rearrangement.
Troubleshooting Q&A
Q: My reaction with an unsymmetrical ketone yields a 1:1 mixture of regioisomers. How can I force selectivity?A: Regioselectivity is dictated by the kinetic vs. thermodynamic enolization of the hydrazone intermediate.
Thermodynamic Control (More substituted alkene): Use protic acids (H₂SO₄, polyphosphoric acid) at high temperatures (>100°C). This favors the formation of the more substituted enehydrazine, leading to the more substituted indole (e.g., 2,3-disubstituted).
Kinetic Control (Less substituted alkene): Use Lewis acids (ZnCl₂, TiCl₄) in aprotic solvents at lower temperatures. This preserves the less substituted enehydrazine.
The "Steric" Override: If the hydrazine has a large ortho-substituent, it will clash with the ketone's alkyl chain, often forcing cyclization to the less hindered position regardless of electronic preference.
Q: The reaction turns into a black tar immediately upon adding acid. What happened?A: This is likely "Polymerization by Protonation." Indoles are electron-rich enamines masked as aromatics. Strong acids can protonate C3 of the product, generating an electrophilic iminium species that reacts with unreacted indole, leading to dimers and oligomers.
Fix: Switch to a "soft" acid system. Use 4% H₂SO₄ in 1,4-dioxane or Acetic Acid/ZnCl₂ .
Fix: Ensure the reaction is degassed; oxygen accelerates oxidative polymerization under acidic conditions.
Visualizing the Critical Failure Point
The following diagram highlights the [3,3]-sigmatropic shift, the step where regioselectivity is locked in.
Caption: The [3,3]-sigmatropic rearrangement is the irreversible step determining regiochemistry.
Acid Catalyst Selection Matrix
Substrate Type
Recommended Catalyst
Solvent System
Notes
Standard Ketones
Polyphosphoric Acid (PPA)
Neat or Toluene
High yields, but difficult workup (viscous).
Acid-Sensitive Groups
ZnCl₂ (anhydrous)
Acetic Acid / Ethanol
Milder; easy to remove Zn salts via chelation.
Electron-Poor Hydrazines
H₂SO₄ (conc.)
EtOH / Reflux
Requires strong forcing conditions to initiate rearrangement.
Aldehydes (Unstable)
BF₃·OEt₂
CH₂Cl₂
Low temp (-78°C to RT) prevents polymerization.
Module 2: Larock Indole Synthesis (Pd-Catalyzed)
Core Issue: Catalyst Poisoning and Regiocontrol
The Larock synthesis (heteroannulation of o-iodoanilines and alkynes) is powerful but susceptible to catalyst deactivation by the free amine or iodide salts.
Troubleshooting Q&A
Q: My reaction stalls at 50% conversion, and the solution turns from orange to black. Adding more catalyst doesn't help.A: You are experiencing Palladium Black precipitation . This occurs when the Pd(0) species is not sufficiently stabilized by ligands or when the oxidative addition is too slow compared to catalyst aggregation.
The "Chloride Effect": Add 1.0 equiv of LiCl or n-Bu₄NCl . Chloride ions stabilize the Pd(II) intermediate and facilitate the displacement of the iodide, preventing the catalyst from "crashing out."
Ligand Choice: Switch from standard PPh₃ to bulky, electron-rich ligands like P(o-tol)₃ or XPhos . These stabilize the active Pd(0) species.
Q: I am getting the "wrong" regioisomer (bulky group at C3 instead of C2).A: Standard Larock conditions favor placing the larger group at the C2 position (steric control during insertion).
To reverse selectivity: Use a silyl-substituted alkyne (e.g., TMS-alkyne). The electronic effect of the silicon directs the Pd-aryl group to the carbon alpha to the silicon, placing the TMS group at C2. You can then remove the TMS group (TBAF) or substitute it (ipso-substitution) to get the desired "anti-Larock" product.
Protocol: Optimized Larock Synthesis
Standardized for 1.0 mmol scale
Prep: Flame-dry a Schlenk tube and cool under Argon.
Indoles are notoriously unstable on silica gel due to their acid-sensitivity (dimerization) and susceptibility to oxidation (formation of isatin or pink/brown impurities).
Troubleshooting Q&A
Q: My product band streaks on the TLC and column, and I lose 30% of my mass.A: The acidic silanol groups on silica gel protonate the indole C3 position, causing decomposition.
The "Triethylamine" Trick: Pre-treat your silica column. Run a solution of 1% Triethylamine (TEA) in Hexanes through the column before loading your sample. Add 0.1% TEA to your eluent system. This neutralizes the acidic sites.[1]
Q: My white indole turns pink/brown after sitting on the bench for an hour.A: This is auto-oxidation, often catalyzed by trace metals or light, leading to indolenine hydroperoxides.
Storage: Store indoles under Argon at -20°C, protected from light (amber vials).
Rescue: If a sample turns pink, wash it with a solution of sodium dithionite (Na₂S₂O₄) or dilute bisulfite to reduce the oxidative impurities back to colorless species, then recrystallize immediately.
Visualizing Indole Decomposition
Understanding where the molecule breaks down helps prevent it.
Acidic Attack: H+ attacks C3
Iminium ion Dimerization.
Oxidative Attack: O₂/Light attacks C2-C3 double bond
C3-Hydroperoxide Ring cleavage or Isatin formation.
References
Fischer Indole Mechanism & Failures
Journal of the American Chemical Society, "Why Do Some Fischer Indolizations Fail?" (2011).[2][3]
Larock Synthesis Optimization
Journal of Organic Chemistry, "Synthesis of Indoles via Palladium-Catalyzed Heteroannul
Indole Purification Techniques
BenchChem Technical Support, "Purification of Indole Derivatives by Column Chrom
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indole-2-Carboxamide Stability Support Center .
I am your Senior Application Scientist. You have likely arrived here because your lead indole-2-carboxamide compound is showing rapid clearance in microsomal stability assays (
) or poor in vivo half-life ().
This scaffold is a "privileged structure" in medicinal chemistry (e.g., CB1/CB2 agonists, antiviral agents), but it suffers from three distinct metabolic liabilities: C3-oxidation , Amide hydrolysis , and N1-glucuronidation .
Below is your interactive troubleshooting guide.
Module 1: Diagnostic Workflow (Troubleshooting)
Before you synthesize new analogs, you must identify how your molecule is dying. Do not guess; use the Cofactor-Dropout Method .
The Diagnostic Test:
Run your Microsomal Stability Assay (HLM/MLM) in two parallel conditions:
Likely Culprit: Oxidation at the electron-rich C3 position or hydroxylation of the benzene ring.
Scenario B: Degradation occurs without NADPH.
Diagnosis: Non-CYP mediated hydrolysis.
Likely Culprit: Amidases or Esterases attacking the C2-carboxamide bond.
Visual Diagnostic Tree
Figure 1: Decision tree for diagnosing metabolic instability in indole-2-carboxamides.
Module 2: Chemical Modification Strategies
Once you have diagnosed the soft spot, apply these specific medicinal chemistry strategies.
Ticket #1: The "C3 Leak" (CYP-Mediated Oxidation)
The Issue: The C3 position of the indole is electron-rich (highest HOMO coefficient). CYPs (specifically CYP3A4 and CYP2C19) readily epoxidize or hydroxylate this site, leading to ring opening or polymerization.
The Fixes:
Halogen Blockade (High Confidence): Introduce a Fluorine (F) or Chlorine (Cl) atom at C3.[4]
Why: The C-F bond is stronger (approx. 116 kcal/mol) than C-H (approx. 99 kcal/mol) and resists CYP hydrogen abstraction.
Effect: Often dramatically improves
with minimal steric penalty.
Scaffold Hop to 7-Azaindole:
Why: Inserting a nitrogen at position 7 (creating a pyrrolo[2,3-b]pyridine) pulls electron density away from the pyrrole ring, making C3 less nucleophilic and less prone to oxidation.
Bonus: This often improves aqueous solubility.
Ticket #2: The "Amide Snap" (Amidase Hydrolysis)
The Issue: Liver amidases cleave the C2-carboxamide bond, destroying the pharmacophore. This is common in rodent microsomes (less so in human), leading to "false negatives" in PK screening.
The Fixes:
Ortho-Shielding: Introduce a substituent (F, Cl, Me, OMe) on the phenyl ring ortho to the amide nitrogen.
Why: This creates a "steric gate" that prevents the hydrolase active site from approaching the carbonyl carbon.
N-Methylation: If the amide is secondary (-NH-), convert it to tertiary (-NMe-).
Warning: This may reduce potency if the NH is a hydrogen bond donor (HBD) to the target.
Ticket #3: The "Greasy Substrate" (High Lipophilicity)
The Issue: Indoles are naturally lipophilic. High LogD (>3.5) drives non-specific binding to CYPs, increasing intrinsic clearance (
).
The Fix:
Polar Substituents: Add polar groups (e.g., morpholine, piperazine, sulfone) to the periphery.
Target LogD: Aim for a LogD (pH 7.4) between 1.5 and 3.0.
Summary of Strategic Modifications
Target Site
Modification
Mechanism of Action
Risk
C3 (Indole)
-F, -Cl, -CN
Blocks metabolic oxidation (CYP).
May alter electronics/binding.
C5 (Indole)
-F, -Cl, -OMe
Blocks aromatic hydroxylation.
-OMe can be demethylated.
N1 (Indole)
-Me, -Cyclopropyl
Prevents Glucuronidation.
N-dealkylation becomes possible.
Amide N
Ortho-substitution
Steric hindrance vs. Amidases.
May induce atropisomerism.
Core Ring
7-Azaindole
Reduces electron density (Scaffold Hop).
Changes H-bond donor/acceptor profile.
Module 3: Experimental Protocols
Use this self-validating protocol to assess your improvements.
Analysis: Centrifuge (4000g, 20 min), inject supernatant into LC-MS/MS.
Data Calculation:
Plot
vs. time. The slope determines half-life:
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a +14 mass shift in my MetID. What is it?A: This is likely N-Methylation (rare) or, more likely, an artifact if you used methanol in your quench/mobile phase reacting with an activated intermediate. However, if you see a +16 shift, that is oxidation (O). A +32 shift is di-oxidation.
Q2: Should I use Deuterium to stabilize the C3 position?A: Generally, no . While the Deuterium Kinetic Isotope Effect (KIE) can slow metabolism, the effect is often small (
) and may not translate to in vivo efficacy due to "metabolic switching" (CYP just attacks the next weakest spot). Fluorine is a more robust blocker.
Q3: My compound is stable in Human Microsomes but vanishes in Rat Microsomes. Why?A: This is a classic Species Difference . Rodents often have higher esterase/amidase activity than humans. If your "No NADPH" control shows degradation in Rat but not Human, you have an amide hydrolysis issue specific to the rodent model. You may need to use a specific inhibitor (e.g., BNPP) to prove this mechanism.
Q4: Is the 7-azaindole switch always better?A: Not always. While it improves metabolic stability, the pyridine nitrogen is a Hydrogen Bond Acceptor (HBA). If the binding pocket requires a hydrophobic interaction at that region, you will lose potency.
References
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Link
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
Wunberg, T., et al. (2006). Improving the Hit-to-Lead Process: Data-Driven Assessment of Chemical Structure and Properties. Drug Discovery Today. Link
Zhang, M., et al. (2025).[5] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Spectroscopy DivisionTopic: Troubleshooting N,1-dimethyl-1H-indole-2-carboxamide Spectra
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the NMR Technical Support Portal.
You are likely here because the NMR spectrum of your synthesized N,1-dimethyl-1H-indole-2-carboxamide does not look like the clean, simple set of signals you expected.
The Common Symptom: Despite LC-MS confirming high purity (>95%), your
H NMR spectrum at room temperature likely shows broadened peaks, "doubled" signals, or a baseline that looks like it contains significant impurities.
The Diagnosis: You are likely observing rotameric mixtures caused by restricted rotation around the amide bond, combined with the specific electronic environment of the indole ring. This is a feature, not a bug.
Below are the specific troubleshooting modules to resolve these issues.
Module 1: The "Ghost" Peaks (Rotamers & Line Broadening)
User Question: "Why do my methyl signals look split or broad? Is my sample contaminated?"
Technical Explanation:
The amide bond (
) in your molecule possesses partial double-bond character due to resonance. This creates a high energy barrier to rotation (approx. 15–20 kcal/mol). At room temperature (298 K), the interconversion between the syn and anti conformers is slow on the NMR timescale.
Slow Exchange: You see two distinct sets of signals (one for each rotamer).
Intermediate Exchange: You see broad, undefined "humps" or coalescing peaks.
Diagnostic Workflow:
Do not re-purify yet. Run a Variable Temperature (VT) experiment.
Figure 1: Decision logic for distinguishing rotamers from impurities using Variable Temperature NMR.
Module 2: The Methyl Identity Crisis
User Question: "I have two methyl signals. Which one is on the Indole and which is on the Amide?"
Technical Explanation:
You have two methyl groups in distinct magnetic environments.
Indole
-Me (Position 1): Attached to the aromatic indole nitrogen.
Amide
-Me: Attached to the exocyclic amide nitrogen.
Differentiation Strategy:
Use Scalar Coupling (
) and Chemical Shift rules.
Feature
Indole -Me (Pos 1)
Amide -Me
Typical Shift ()
3.8 – 4.1 ppm (Deshielded by aromatic ring)
2.8 – 3.0 ppm (Typical secondary amide range)
Multiplicity
Singlet ()
Doublet () (Couples to Amide NH, Hz)
DO Shake
No change
Becomes a Singlet (as NH exchanges out)
NOE Correlation
Strong NOE to Indole H7
Strong NOE to Amide NH (if trans) or Indole H3 region
Critical Note: If you run the spectrum in DMSO-
, the Amide -Me will likely be a doublet. If you use CDCl, the NH proton may broaden due to exchange, potentially collapsing the methyl doublet into a broad singlet.
Module 3: The Aromatic Jigsaw (H3 is Missing)
User Question: "The aromatic region (7.0–8.0 ppm) is crowded. How do I assign the ring protons?"
Technical Explanation:
In 1H-indole-2-carboxamide, the proton at position 3 is substituted by the carboxamide group. You are looking for protons H4, H5, H6, and H7.
H4 (Doublet): Usually the most deshielded (downfield) doublet due to the anisotropy of the adjacent C3 substituent and the ring current.
H7 (Doublet): Can be identified by a strong NOE correlation to the Indole
-Me (Position 1).
H5/H6 (Triplets/Multiplets): These lie between H4 and H7.
Connectivity Diagram (NOE & COSY):
Figure 2: Structural connectivity map. The green arrow indicates the critical NOE signal required to anchor the aromatic assignment.
Standard Operating Protocols (SOP)
Protocol A: Variable Temperature (VT) NMR for Coalescence
Use this when signals are broad or doubled.
Solvent Selection: Use DMSO-
or Toluene- .
Why? CDCl
has a low boiling point (61°C). You often need to reach 70–90°C to see full coalescence of amide rotamers [1]. DMSO allows heating up to 100°C safely.
Preparation: Prepare a standard concentration sample (approx. 10 mg in 0.6 mL). Ensure the tube is not overfilled to prevent thermal gradients.
Acquisition:
Acquire a reference spectrum at 25°C (298 K).
Increase temperature in 10-degree increments (e.g., 313 K, 323 K, 333 K).
Allow 5–10 minutes for thermal equilibration at each step before shimming.
Endpoint: Stop when the broad/doubled peaks merge into a sharp singlet (methyls) or well-defined multiplets (aromatics).
Protocol B: D
O Exchange
Use this to confirm the Amide NH and Amide N-Me coupling.
Acquire: Run a standard
H spectrum in CDCl or DMSO-.
Add: Add 1–2 drops of D
O directly to the NMR tube.
Mix: Shake vigorously for 30 seconds.
Re-acquire:
The Amide NH signal (typically broad, >8.0 ppm) will disappear.
The Amide
-Me doublet (approx 2.9 ppm) will collapse into a singlet because the coupling partner (H) has been replaced by Deuterium (D), which has a different coupling constant that is usually unresolved.
References
Huggins, M. T., et al. (2020).[1] "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education, 97(5), 1425-1429.[1]
Reich, H. J. (2020).[2][3][4] "NMR Spectroscopy: Restricted Rotation." University of Wisconsin-Madison Chemistry.[2]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Amide/Indole shifts).
SDBS. (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds." (Verification of Indole N-Me shifts).
Technical Support Center: A Guide to the Purification of N,1-dimethyl-1H-indole-2-carboxamide
Welcome to the technical support center for the purification of N,1-dimethyl-1H-indole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of N,1-dimethyl-1H-indole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. Drawing from established principles in organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles associated with the purification of this indole-carboxamide derivative.
Section 1: Understanding the Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.
Q1: What are the key structural features of N,1-dimethyl-1H-indole-2-carboxamide that influence its purification?
Answer: The purification of N,1-dimethyl-1H-indole-2-carboxamide is primarily influenced by three key structural features:
The Indole Ring: The indole nucleus is an electron-rich aromatic system. While the N-H proton is replaced by a methyl group in this compound, the ring system itself can still participate in π-π stacking interactions and is susceptible to oxidation, which can lead to colored impurities.[1]
The Tertiary Amide: The N,N-dimethylcarboxamide group is a highly polar functional group. This polarity dictates the compound's solubility and its interaction with chromatographic stationary phases. Unlike secondary amides, it cannot act as a hydrogen bond donor, which slightly reduces its potential for self-association but it remains a strong hydrogen bond acceptor.
N-Methylation: The methyl group on the indole nitrogen (N-1) prevents the formation of an indole anion under basic conditions and eliminates the possibility of hydrogen bonding at this position, which can simplify its chromatographic behavior compared to N-H indoles.
Q2: What are the most common impurities I should expect when synthesizing N,1-dimethyl-1H-indole-2-carboxamide?
Answer: Impurities typically arise from the synthetic route employed. A common synthesis involves the amidation of 1-methyl-1H-indole-2-carboxylic acid.[2] Based on this, the most probable impurities are outlined in the table below.
Table 1: Potential Impurities in the Synthesis of N,1-dimethyl-1H-indole-2-carboxamide
Impurity Class
Specific Example
Origin
Impact on Purification
Starting Materials
1-methyl-1H-indole-2-carboxylic acid
Incomplete reaction
Acidic impurity, can be removed with a basic wash. Different polarity allows for chromatographic separation.
Dimethylamine or its salt
Excess reagent
Basic and highly volatile/water-soluble. Typically removed during aqueous workup.
Coupling Reagents
HATU, HOBt, EDC byproducts
Amide bond formation step
Often highly polar and water-soluble, removed during aqueous workup.
Side-Products
N-demethylated starting material (Indole-2-carboxylic acid)
Impurity in the starting material
Can lead to the formation of N,N-dimethyl-1H-indole-2-carboxamide, a closely related impurity.
Degradation Products
Oxidized indole species
Exposure to air and light
Often colored (pink, brown) and can be more polar. May require careful chromatography.[1]
Re-formation of starting material. Amides are generally stable, but hydrolysis can occur under harsh conditions.[3]
Section 2: Troubleshooting Purification by Column Chromatography
Silica gel column chromatography is the most common method for purifying indole-carboxamides.[4][5] However, several issues can arise.
Q3: My compound is stuck at the baseline on my TLC plate (Rf = 0). What should I do?
Answer: This indicates that the solvent system (mobile phase) is not polar enough to move your compound up the polar silica gel (stationary phase). The highly polar N,N-dimethylcarboxamide group requires a sufficiently polar eluent to disrupt its interaction with the silica surface.
Causality: The silica gel surface is covered in acidic silanol groups (Si-OH), which strongly adsorb polar compounds like amides. Your eluent must be polar enough to compete for these adsorption sites and displace the compound.
Solutions:
Systematically Increase Eluent Polarity: If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
Switch to a Stronger Polar Solvent: If high concentrations of ethyl acetate are ineffective, switch to a more polar solvent system. A dichloromethane (DCM)/methanol (MeOH) gradient is often effective for polar amides.[6] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.
Add a Modifier: Sometimes, adding a small amount of a modifier can improve elution. For neutral compounds like this, this is less common, but for other amides, adding triethylamine (for basic compounds) or acetic acid (for acidic ones) can help.[6]
Q4: I'm seeing poor separation between my product and a similarly non-polar impurity. How can I improve resolution?
Answer: This is a common challenge when an impurity has a polarity very close to that of your product. The goal is to find a solvent system that has a different selectivity for the two compounds.
Causality: Selectivity in chromatography refers to the ability of a solvent system to make two compounds move at different speeds. A simple increase in polarity might move both spots further up the plate but not improve the distance between them.
Solutions:
Change Solvent System Composition: If a hexane/ethyl acetate system provides poor selectivity, try a different solvent family. For example, a system containing dichloromethane (e.g., DCM/ethyl acetate) or an aromatic solvent like toluene (e.g., toluene/acetone) can offer different interactions and improve separation.[6]
Optimize the Gradient: If using a gradient elution, make the gradient shallower around the elution point of your compound. A slower, more gradual increase in polarity can significantly enhance the separation of closely eluting species.
Consider Alternative Stationary Phases: If silica gel fails, consider using neutral alumina, which has different surface properties and may offer better selectivity. For very challenging separations, reversed-phase (C18) flash chromatography is an excellent alternative where elution order is inverted (less polar compounds elute last).[3]
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
Solvent System
Polarity
Comments
Hexane / Ethyl Acetate
Low to Medium
A good starting point. Increase ethyl acetate from 10% to 100%.
Dichloromethane / Methanol
Medium to High
Very effective for polar amides. Use a gradient from 0-10% methanol.[4][6]
Toluene / Acetone
Medium
Offers different selectivity due to aromatic and ketone solvents.
Workflow for Chromatography Method Development
The following diagram illustrates a logical workflow for developing a suitable column chromatography method.
Caption: Workflow for chromatography method development.
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids and can sometimes be more effective than chromatography, especially for avoiding yield loss on silica gel.[7]
Q5: How do I select a suitable solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
Methodology for Solvent Screening:
Place a small amount of your crude product (10-20 mg) in a test tube.
Add the solvent dropwise at room temperature until the material is just covered. If it dissolves immediately, the solvent is too good; your compound is too soluble for recovery.
If it does not dissolve at room temperature, gently heat the mixture. If it dissolves completely upon heating, this is a promising candidate.
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
An excellent solvent for recrystallizing many amides.[7]
Ethyl Acetate
77
Medium
Can be effective, often used in a solvent/anti-solvent pair with hexanes.
Toluene
111
Non-polar
May be suitable if the compound is less polar.
Q6: My product has "oiled out" instead of forming crystals. What can I do?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when cooling is too rapid. The compound separates as a liquid phase instead of forming a crystal lattice.
Causality: Crystal formation is a thermodynamically controlled process that requires molecules to arrange themselves in an ordered lattice. If the solution is cooled too quickly or is too concentrated, molecules crash out of solution as a disordered, amorphous oil.
Solutions:
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).
Reduce Concentration: Add more hot solvent to create a less saturated solution before cooling.
Use a Co-solvent (Anti-solvent): Dissolve the compound in a minimum of a good hot solvent. Then, add a hot "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Allow this to cool slowly.[6]
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Recrystallization Troubleshooting Flowchart
This diagram provides a decision-making process for common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
Method Development: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good Rf value (0.2-0.4) and adequate separation for your product. A dichloromethane/methanol system is a robust starting point.[6]
Column Packing: Select an appropriately sized column. Pack the column with silica gel, either as a slurry in the initial, least polar solvent or by dry packing followed by careful solvent addition.
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. This method generally provides better resolution than loading the sample as a solution (wet loading).
Elution: Place the dry-loaded silica onto the top of the column bed. Carefully add your eluent and begin running the column under positive pressure.
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N,1-dimethyl-1H-indole-2-carboxamide.
Protocol 2: General Procedure for Recrystallization
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent (e.g., acetonitrile or ethanol).[7] Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for full dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
Technical Support Center: Bipolaramide Purification. Benchchem.
How should I purify a complex, polar, amide reaction mixture? Biotage.
Identification and synthesis of impurities formed during sertindole preparation. PMC.
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis.
Technical Support Center: Modifying N,1-dimethyl-1H-indole-2-carboxamide for Improved Potency
A Guide for Medicinal Chemists and Drug Development Professionals Introduction from Your Senior Application Scientist Welcome to the technical support center for the N,1-dimethyl-1H-indole-2-carboxamide scaffold. This pr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction from Your Senior Application Scientist
Welcome to the technical support center for the N,1-dimethyl-1H-indole-2-carboxamide scaffold. This privileged structure has proven to be a versatile template for developing potent modulators of various biological targets, most notably the cannabinoid type 1 (CB1) receptor.[1][2][3][4] This guide is designed to provide you with actionable insights, data-driven strategies, and robust protocols to navigate the complexities of optimizing this scaffold for enhanced potency and desired pharmacological activity. Here, we will delve into the critical structure-activity relationships (SAR), troubleshoot common experimental hurdles, and provide detailed methodologies to accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key structural regions of the N,1-dimethyl-1H-indole-2-carboxamide scaffold to modify for improved potency at the CB1 receptor?
A1: The indole-2-carboxamide scaffold can be divided into several key regions where modifications have been shown to significantly impact potency and allosteric modulation of the CB1 receptor.[1][5][6] These include:
The C3-position of the indole ring: The length of the alkyl chain at this position is critical. For instance, an n-propyl group often enhances allosteric modulation, while an n-hexyl group can improve binding affinity.[1][5]
The C5-position of the indole ring: This position generally prefers an electron-withdrawing group, such as a chloro or fluoro substituent, to enhance potency.[1][5][7]
The Carboxamide Linker: The linker between the amide and a terminal phenyl ring is sensitive to length. An ethylene linker has been shown to be optimal for allosteric effects.[1][5]
The Terminal Phenyl Ring: Substituents on this ring, such as a dimethylamino or piperidinyl group at the 4-position, significantly influence binding and cooperativity.[1][7][8]
Q2: What is the typical mechanism of action for these compounds at the CB1 receptor?
A2: Many indole-2-carboxamides act as allosteric modulators of the CB1 receptor rather than direct orthosteric agonists or antagonists.[1][2][3] This means they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide.[9] This allosteric binding can modulate the affinity and/or efficacy of the orthosteric ligand.[1][5] For example, some compounds in this class are positive allosteric modulators (PAMs) of agonist binding but can act as negative allosteric modulators (NAMs) of G-protein coupling, leading to a unique pharmacological profile.[3][6] This can lead to biased signaling, for instance, by promoting β-arrestin-mediated pathways over G-protein-mediated pathways.[1][5][10]
Q3: What are the common challenges in the synthesis of N-alkylated indole derivatives?
A3: A primary challenge is achieving selective N-alkylation over C3-alkylation. The C3 position of the indole ring is often more nucleophilic than the N1 position, which can lead to a mixture of products.[11][12] Factors influencing regioselectivity include the choice of base, solvent, and reaction temperature.[11][13] Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is a common strategy to fully deprotonate the indole nitrogen, which favors N-alkylation.[11][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Yield During N-Alkylation of the Indole Ring
Question: I am attempting to N-alkylate my indole-2-carboxamide precursor, but the reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer & Solutions:
Insufficient Deprotonation: The indole N-H is weakly acidic, and incomplete deprotonation can lead to low reactivity.
Action: Switch to a stronger base. Sodium hydride (NaH) is a common choice. Ensure you are using at least 1.1-1.5 equivalents.[11][13]
Poor Solubility: If your indole substrate or base is not fully dissolved, the reaction will be slow and incomplete.
Action: Use a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[13]
Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.
Action: Gradually increase the reaction temperature. Heating to 80 °C or higher can often improve yields.[13][14]
Reagent Purity: Water or other protic impurities in your reagents or solvent can quench the base and the reactive indolate anion.
Action: Use anhydrous solvents and ensure your indole and alkylating agent are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Problem 2: Poor Regioselectivity (C3-Alkylation Instead of N-Alkylation)
Question: My reaction is producing a significant amount of the C3-alkylated isomer. How can I favor N-alkylation?
Answer & Solutions:
Incomplete Deprotonation: As with low yield, incomplete deprotonation leaves the neutral indole to react at its most nucleophilic site, C3.
Action: Ensure complete deprotonation with a strong base like NaH in an anhydrous polar aprotic solvent.[11][14]
Counter-ion Effects: The cation from the base can influence the reaction site.
Action: Experiment with different bases such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃) to alter the counter-ion.[11]
Kinetic vs. Thermodynamic Control: C3-alkylation can be kinetically favored, while N-alkylation is often the thermodynamically more stable product.
Action: Increasing the reaction temperature may favor the formation of the N-alkylated product.[11]
Data Presentation: Structure-Activity Relationship (SAR) at CB1
The following table summarizes key SAR findings for modifications to the indole-2-carboxamide scaffold, focusing on allosteric modulation of the CB1 receptor.
C3 substituents significantly impact the allostery of the ligand.[2][3]
45
5-Chloro, C3-ethyl, N-(4-(diethylamino)phenethyl)
IC50 = 79 nM (functional assay)
-
A diethylamino group on the phenyl ring can be more potent than a piperidinyl group.[7]
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of an Indole-2-Carboxamide Precursor
This protocol provides a representative method for the N-methylation of an indole precursor.
Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the indole-2-carboxamide substrate (1.0 eq).
Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extraction: Extract the product with ethyl acetate (3x).
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
This protocol describes a standard method for assessing the binding of your novel compounds to the CB1 receptor.[15][16][17]
Membrane Preparation: Use membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK-293 cells).[18]
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
Reaction Mixture: In a 96-well plate, combine:
Assay buffer
[³H]CP55,940 (a high-affinity CB1 agonist radioligand) at a final concentration near its Kd value.
Your test compound at various concentrations.
CB1 receptor membrane preparation.
Incubation: Incubate the plate at 37 °C for 60-90 minutes.
Filtration: Terminate the binding reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer.
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
Total Binding: Measured in the absence of any competing ligand.
Non-specific Binding: Measured in the presence of a saturating concentration of a known CB1 antagonist (e.g., SR141716A).
Specific Binding: Calculated as Total Binding - Non-specific Binding.
Determine the IC₅₀ value of your test compound from a concentration-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualization of Pathways and Workflows
Key Pharmacophoric Features for CB1 Allosteric Modulation
Caption: Key pharmacophoric regions for CB1 allosteric modulation.
Typical Hit-to-Lead Optimization Workflow
Caption: A typical hit-to-lead optimization workflow for the scaffold.
Simplified CB1 Receptor Signaling Pathway
Caption: Simplified overview of CB1 receptor signaling pathways.[9][19][20][21]
References
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]
Structure-activity Relationship Study of indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed. [Link]
(PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]
Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). PubMed. [Link]
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. [Link]
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. ResearchGate. [Link]
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Request PDF. [Link]
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. SpringerLink. [Link]
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. [Link]
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]
Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. KoreaScience. [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
Synthesis of 1H-indole-2-carboxamide derivatives Reagents and conditions. ResearchGate. [Link]
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. [Link]
One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
Technical Assessment: N,1-dimethyl-1H-indole-2-carboxamide vs. Standard of Care in Chagas Disease
The following guide provides a technical assessment of N,1-dimethyl-1H-indole-2-carboxamide and its related series as anti-Trypanosoma cruzi agents. This analysis is grounded in the most recent medicinal chemistry optimi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical assessment of N,1-dimethyl-1H-indole-2-carboxamide and its related series as anti-Trypanosoma cruzi agents. This analysis is grounded in the most recent medicinal chemistry optimization campaigns (2025) led by the Drugs for Neglected Diseases initiative (DNDi) and academic partners.
Executive Summary
The N,1-dimethyl-1H-indole-2-carboxamide scaffold represents a class of compounds identified via phenotypic high-content screening (HCS) against Trypanosoma cruzi intracellular amastigotes. While early leads in this series demonstrated high potency (pEC50 > 6.[1]0) and selectivity, the program encountered a critical "Go/No-Go" decision point.
Despite successful optimization of solubility and initial antiparasitic activity in murine models, the series was deprioritized.[2][3][4] This decision was driven by two factors:
Mechanism of Action (MoA): Deconvolution revealed the series acts as CYP51 inhibitors .
Clinical Precedent: Previous CYP51 inhibitors (e.g., Posaconazole, E1224) failed in Phase II clinical trials for Chagas disease, demonstrating that while they clear parasitemia initially, they fail to prevent sustained recrudescence compared to Benznidazole.
This guide compares the Indole-2-carboxamide series against the standard of care (Benznidazole) and the mechanistic comparator (Posaconazole).
Comparative Analysis: Indole-2-carboxamides vs. Alternatives[1][3][5]
The following table synthesizes experimental data comparing the optimized Indole lead (represented by Compound 73/24 series) against the current clinical standard and the failed mechanistic reference.
Researchers must note that while the Indole series (and Posaconazole) often shows higher in vitro potency than Benznidazole, this does not translate to clinical cure. Benznidazole's radical-based mechanism kills non-replicating (dormant) parasites more effectively than CYP51 inhibitors, which require active sterol synthesis to be effective.
Mechanism of Action & Failure Mode
Understanding why this promising series was stopped requires mapping the sterol biosynthesis pathway. The Indole-2-carboxamides block the conversion of Lanosterol to Ergosterol.
This diagram illustrates the specific blockade point of the Indole-2-carboxamide series and why it fails to match Benznidazole's broader lethality.
Caption: The Indole-2-carboxamide series targets CYP51.[1][2][3][4][5] Unlike Benznidazole (which causes direct DNA/protein damage), CYP51 inhibitors are often trypanostatic, allowing dormant parasites to survive and cause relapse.
Experimental Protocols for Validation
To replicate the evaluation of this series, the following self-validating protocols are recommended. These define the "Go/No-Go" criteria used in modern Chagas drug discovery.
Purpose: To determine the potency (EC50) against the clinically relevant stage of the parasite.
Cell Seeding: Seed Vero cells (host) in 384-well plates (1,500 cells/well) in RPMI media. Incubate for 24h at 37°C.
Infection: Infect cells with tissue-derived trypomastigotes (TDTs) of T. cruzi (Y strain or Tulahuen strain expressing
-galactosidase) at a Multiplicity of Infection (MOI) of 10:1.
Compound Treatment: After 24h infection, wash to remove extracellular parasites. Add test compounds (Indole derivatives) in serial dilution (11 points, 1:3 dilution).
Control 1 (Max Effect): 50
M Benznidazole.
Control 2 (Min Effect): 0.1% DMSO vehicle.
Incubation: Incubate for 96h (4 days).
Readout: Fix cells with 4% paraformaldehyde. Stain DNA with DAPI (5
M).
Analysis: Use High-Content Imaging (e.g., Opera Phenix).
Metric 1: Ratio of infected cells (Parasite reduction).
Metric 2: Total host cell nuclei (Cytotoxicity check).
Validation Criteria: A valid hit must have pEC50 > 5.5 and Selectivity Index > 10.[3]
Protocol B: CYP51 Mechanism Confirmation (The "Killer" Assay)
Purpose: To determine if the hit acts via the deprioritized CYP51 mechanism.
Preparation: Use recombinant T. cruzi CYP51 enzyme or microsomes prepared from T. cruzi epimastigotes.
Substrate: Incubate with Lanosterol (substrate) and NADPH (cofactor).
Reaction: Add Indole-2-carboxamide (10
M) and incubate at 37°C for 30-60 mins.
Extraction: Stop reaction with KOH/Ethanol. Extract sterols with n-hexane.
Detection: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).
Data Interpretation:
CYP51 Inhibition Profile: Accumulation of Lanosterol and Eburicol (substrate/intermediate) and depletion of Ergosterol (product).
Decision: If this profile is observed, the compound is a CYP51 inhibitor.[2][3][4] Project Decision: STOP/Deprioritize.
Optimization Workflow & Decision Logic
The following workflow illustrates the logic applied to the Indole-2-carboxamide series, showing the transition from phenotypic hit to MoA-based termination.
Caption: The critical path for the Indole series. Despite medicinal chemistry efforts to fix PK, the identification of CYP51 as the target forced the termination of the project.[2]
References
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
Source: Journal of Medicinal Chemistry (ACS).[6]
Significance: Primary source detailing the synthesis, SAR, and eventual deprioritization of the N,1-dimethyl-1H-indole-2-carboxamide series due to CYP51 inhibition.
URL:[Link][6]
Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease.
Source: Antimicrobial Agents and Chemotherapy.[2][7][8][9][10]
Significance: Establishes the baseline failure of CYP51 inhibitors (Posaconazole) compared to Benznidazole, validating the decision to stop the Indole series.
URL:[Link]
Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells.
Source: Frontiers in Parasitology.
Significance: Provides comparative IC50 data for Benznidazole and alternative combination strategies.
URL:[Link]
Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds.
Source: International Journal of Molecular Sciences.
Significance: Discusses the broader context of metabolic inhibitors and the challenges of translating in vitro potency to in vivo cure.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Antimycobacterial Potency, MmpL3 Inhibition, and Cross-Resistance Profiling
Introduction: The Indole-2-Carboxamide Scaffold in Drug Discovery[1][2][3]
The N,1-dimethyl-1H-indole-2-carboxamide core represents a privileged scaffold in modern antimicrobial discovery, particularly for targeting Mycobacterium tuberculosis (Mtb) and Non-Tuberculous Mycobacteria (NTM).[1] While the unsubstituted parent compound serves primarily as a synthetic intermediate, its functionalized analogs—specifically those bearing lipophilic N-substituents (e.g., adamantyl, cyclohexyl)—have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).
This guide focuses on the cross-resistance profiles of these analogs. Understanding cross-resistance is critical for positioning new chemical entities (NCEs) in combination therapies. If a new indole-2-carboxamide shares a resistance mechanism with existing drugs (like SQ109 or Bedaquiline), its clinical utility may be compromised in multi-drug resistant (MDR) strains.[1]
Mechanism of Action: Inhibition of mycolic acid translocation across the inner membrane, leading to cell wall biosynthesis arrest.
Critical Question: Do spontaneous mutations conferring resistance to established MmpL3 inhibitors (e.g., SQ109, AU1235) confer cross-resistance to novel N,1-dimethyl-1H-indole-2-carboxamide analogs?
Mechanistic Basis of Resistance
To interpret cross-resistance data, one must understand the target topology. MmpL3 is an essential transmembrane protein. Resistance typically arises from non-synonymous single nucleotide polymorphisms (SNPs) within the transmembrane domains that alter the inhibitor binding pocket.
The following diagram illustrates the MmpL3 transport pathway and the specific blockade point of Indole-2-carboxamides (IC) versus other standard-of-care antibiotics.
Figure 1: Mechanism of Action and Resistance. Indole-2-carboxamides and SQ109 target the MmpL3 transporter.[1] Mutations in the transporter (e.g., V638M) prevent binding of both compound classes, leading to cross-resistance, while Isoniazid (targeting InhA upstream) remains effective.
Comparative Performance: Cross-Resistance Data
The following data summarizes the performance of optimized N,1-dimethyl-1H-indole-2-carboxamide analogs (e.g., NITD-304/349 series) against Wild-Type (WT) and resistant strains.
*MmpL3 Mutants: Strains harboring V638M, Y641S, or F644L mutations raised against adamantyl ureas or SQ109.
**InhA Mutants: Strains resistant to Isoniazid.
Key Insight:
Indole-2-carboxamides exhibit unidirectional and bidirectional cross-resistance with other MmpL3 inhibitors (Adamantyl Ureas, SQ109).[1] They do not show cross-resistance with first-line drugs (INH, RIF) or novel ATP synthase inhibitors (BDQ), making them suitable candidates for combination regimens treating MDR-TB, provided they are not paired solely with other MmpL3 inhibitors.[1]
To generate the data above, a rigorous "Self-Validating" workflow is required. This protocol ensures that observed resistance is due to specific target mutations and not general efflux mechanisms.
Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step process from mutant generation to cross-resistance profiling.
Detailed Methodology
Phase 1: Generation of Resistant Mutants (Spontaneous)
Inoculum Preparation: Cultivate M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6–0.8).
Plating: Plate ~10^9 CFU onto 7H10 agar plates containing the N,1-dimethyl-1H-indole-2-carboxamide analog at concentrations of 5×, 10×, and 20× MIC .
Incubation: Incubate at 37°C for 3–4 weeks.
Frequency Calculation: Calculate Mutation Frequency = (Number of Colonies / Total CFU plated). Typical frequency for MmpL3 inhibitors is 10^-7 to 10^-8.[1]
DNA Extraction: Isolate genomic DNA from surviving colonies.
Sequencing: PCR amplify the mmpL3 gene (Rv0206c) using flanking primers.
Self-Validation Check: If no mutation is found in mmpL3, perform Whole Genome Sequencing (WGS) to check for efflux pump upregulation (e.g., mmpS5-mmpL5).
Phase 3: Cross-Resistance MIC Determination (Alamar Blue Assay)
Panel Setup: Prepare 96-well plates with serial dilutions of:
Inoculation: Add WT strain and the generated Mutant strains to respective rows.
Readout: After 7 days, add Alamar Blue (Resazurin). A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.
Calculation:
Resistance Index (RI) = MIC(Mutant) / MIC(WT).
Interpretation: An RI > 4 indicates significant cross-resistance.
Synthesis of Findings & Recommendations
For researchers developing N,1-dimethyl-1H-indole-2-carboxamide analogs:
Differentiation is Key: While these compounds inhibit MmpL3, they often possess distinct binding modes compared to SQ109. However, the overlap is sufficient to cause cross-resistance.
Combination Strategy: Do not combine Indole-2-carboxamides with SQ109 or Adamantyl Ureas in a clinical regimen.[1]
Ideal Partners: Combine with Bedaquiline , Pretomanid , or Linezolid . The lack of cross-resistance here supports their use in novel "pan-TB" regimens.
Efflux Liability: Always run the MIC assay with an efflux pump inhibitor (e.g., Verapamil) to distinguish between target-based resistance (stable) and efflux-based tolerance (transient).
References
Li, W., et al. (2019). "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds." ACS Infectious Diseases, 5(6). Link
Onajole, O. K., et al. (2013). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents."[4] Journal of Medicinal Chemistry, 56(21), 8849-8859. Link
Tahlan, K., et al. (2012). "SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 56(4), 1797-1809. Link
Belardinelli, J. M., & Morbidoni, H. R. (2013). "Reciprocal Cross-Resistance between the Adamantyl Urea AU1235 and Other MmpL3 Inhibitors in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 57(12). Link
Stec, J., et al. (2016). "Indole-2-carboxamide-based MmpL3 Inhibitors: The Effect of Indole Core Substitution on Biological Activity."[1] ChemMedChem, 11(12). Link
A Comparative Guide to Benchmarking N,1-dimethyl-1H-indole-2-carboxamide Against Standard EGFR and CDK2 Inhibitors
Introduction: The Rationale for Dual EGFR/CDK2 Inhibition in Oncology The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Two key protein families, the Epidermal Growth Factor Rece...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Dual EGFR/CDK2 Inhibition in Oncology
The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Two key protein families, the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), are central regulators of cell proliferation, survival, and differentiation. Their aberrant activity is a common driver of tumorigenesis, making them prime targets for therapeutic intervention.[1][2]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, N,1-dimethyl-1H-indole-2-carboxamide, against a panel of well-established EGFR and CDK2 inhibitors. The indole-2-carboxamide scaffold has shown promise in the design of potent kinase inhibitors, including dual inhibitors of EGFR and CDK2.[3][4] By presenting key performance data (hypothetical for the investigational compound), detailed experimental protocols, and the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the potential of new therapeutic candidates in this class.
The Compounds: A Comparative Overview
A critical aspect of drug discovery is the rigorous evaluation of a new molecular entity against current standards.[1] This guide will compare N,1-dimethyl-1H-indole-2-carboxamide with a selection of FDA-approved and well-characterized inhibitors of EGFR and CDK2.
Investigational Compound:
N,1-dimethyl-1H-indole-2-carboxamide: A novel small molecule with a core indole-2-carboxamide structure. Its potential as a dual inhibitor of EGFR and CDK2 is the central focus of this guide.
Standard EGFR Inhibitors:
Gefitinib (Iressa™): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding site of the enzyme.[5]
Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI with a similar mechanism of action to Gefitinib.[5]
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that covalently binds to EGFR and other ErbB family members.[5]
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor designed to be effective against T790M resistance mutations.[6]
Standard CDK2 Inhibitors:
Roscovitine (Seliciclib): An early generation CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK7.
Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, included here for comparative selectivity profiling.[1]
Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling context is crucial for interpreting inhibitor data. The following diagrams illustrate the EGFR and CDK2 pathways and the points of intervention for the inhibitors discussed.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[7] EGFR inhibitors block this by competing with ATP at the kinase domain.[7]
Caption: Simplified EGFR signaling pathway and the mechanism of TKIs.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle by phosphorylating key substrates like Retinoblastoma protein (pRb).[8] Inhibition of CDK2 leads to cell cycle arrest.[8]
Caption: CDK2's role in the G1/S transition and its inhibition.
Experimental Protocols
To ensure data comparability, standardized and robust assays are essential. The following protocols outline the determination of biochemical potency (IC50) and cellular activity (GI50).
This in vitro assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR and CDK2 enzymes. The ADP-Glo™ Kinase Assay is a common method that quantifies ADP production, which is proportional to kinase activity.[9][10]
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of the test compounds (N,1-dimethyl-1H-indole-2-carboxamide and standard inhibitors) in DMSO, followed by a further dilution in the appropriate kinase reaction buffer. The final DMSO concentration should not exceed 1%.[9]
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.[2]
Enzyme Addition: Add 2 µL of a solution containing the recombinant kinase (EGFR or CDK2/Cyclin E) and its specific substrate in kinase assay buffer.[2][10]
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.[8]
Kinase Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each respective kinase.[7]
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[9]
Signal Detection:
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[11]
Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes.[10]
Data Acquisition: Measure the luminescence of each well using a plate reader.[9]
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a sigmoidal dose-response curve.[7]
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on EGFR or CDK2 signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, an indicator of metabolically active cells.[11]
Step-by-Step Protocol:
Cell Culture and Plating: Culture a relevant cancer cell line (e.g., A549 for EGFR, HCT116 for CDK2) in appropriate media. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11][12]
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only (DMSO) control.[11]
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[11]
Viability Measurement:
Equilibrate the plates to room temperature.
Add CellTiter-Glo® Reagent to each well to induce cell lysis and initiate the luminescent reaction.[11]
Incubate for 10 minutes to stabilize the signal.[11]
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 (the concentration that causes 50% inhibition of cell growth).[11]
Comparative Data
The following tables summarize the biochemical potency and cellular anti-proliferative activity of N,1-dimethyl-1H-indole-2-carboxamide in comparison to the standard inhibitors. The data for the investigational compound is hypothetical and serves as a benchmark for evaluation.
Note: GI50 values are cell line and assay duration dependent.
Interpretation and Future Directions
The hypothetical data presented for N,1-dimethyl-1H-indole-2-carboxamide suggests a moderate dual inhibitory activity against both EGFR and CDK2 in biochemical assays. The cellular data indicates that this biochemical activity translates to anti-proliferative effects in relevant cancer cell lines.
Compared to the standard inhibitors, the hypothetical potency of N,1-dimethyl-1H-indole-2-carboxamide is less than the most potent selective inhibitors in each class (e.g., Afatinib for EGFR, Dinaciclib for CDK2). However, its potential as a dual inhibitor warrants further investigation. A crucial next step is to perform comprehensive kinase profiling to assess its selectivity across a broader panel of kinases.[13] This will provide a clearer picture of its potential for on-target efficacy versus off-target toxicities.[13]
Furthermore, investigating the compound's effects on downstream signaling molecules (e.g., phosphorylation of ERK and pRb) via Western blotting or ELISA would confirm its mechanism of action within the cell.[12]
Conclusion
This guide provides a robust framework for the initial benchmarking of N,1-dimethyl-1H-indole-2-carboxamide as a potential dual EGFR/CDK2 inhibitor. By utilizing standardized biochemical and cell-based assays and comparing the results to well-characterized standard compounds, researchers can make informed decisions about the future development of this and other novel kinase inhibitors. The provided protocols and comparative data serve as a valuable resource for drug discovery professionals seeking to identify and validate the next generation of targeted cancer therapies.
References
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
Gray, P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Retrieved from [Link]
Anastassiadis, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Retrieved from [Link]
Youssif, B. G., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Retrieved from [Link]
Youssif, B. G., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Retrieved from [Link]
Youssif, B. G., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Retrieved from [Link]
Al-Salama, Z. T., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
Selectivity profiling of N,1-dimethyl-1H-indole-2-carboxamide against related molecular targets.
The following guide provides an in-depth selectivity profiling analysis of N,1-dimethyl-1H-indole-2-carboxamide , a critical pharmacological scaffold and reference standard in drug discovery. [1] Executive Summary N,1-di...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth selectivity profiling analysis of N,1-dimethyl-1H-indole-2-carboxamide , a critical pharmacological scaffold and reference standard in drug discovery.
[1]
Executive Summary
N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2) serves as a privileged scaffold and reference standard in the development of antimycobacterial agents and kinase inhibitors.[1] While often utilized as a synthetic intermediate or a "minimal pharmacophore" control, its profiling is essential to establish baseline biological activity, assess ligand efficiency, and determine the structural requirements for target selectivity.
This guide objectively compares the performance of this core scaffold against its functionalized derivatives and clinical standards across three primary domains: Mycobacterial Membrane Protein Large 3 (MmpL3) modulation , Kinase affinity (EGFR/VEGFR) , and Cytotoxic selectivity .
Target Selectivity : Exhibits low intrinsic affinity for MmpL3 compared to lipophilic analogs, demonstrating that the N-substituent is the critical "selectivity trigger" for mycobacterial potency.
Off-Target Profile : The indole core possesses inherent affinity for ATP-binding pockets in kinases (e.g., EGFR), necessitating rigorous counter-screening during lead optimization.[1]
Molecular Identity & Physicochemical Profile
Understanding the physicochemical baseline is crucial for interpreting selectivity data. The small size and moderate lipophilicity of this molecule allow it to probe binding pockets without the steric clashes of larger derivatives.
Property
Value
Implication for Profiling
Molecular Weight
188.23 g/mol
Fragment-like; high ligand efficiency potential.[1]
LogP (Calc)
~1.5 - 1.8
Moderate permeability; low non-specific membrane binding compared to lipophilic analogs.[1]
H-Bond Donors/Acceptors
1 / 2
Limited interaction points; relies on hydrophobic stacking (indole) and amide directing groups.[1]
Topological Polar Surface Area
43.1 Ų
Good blood-brain barrier (BBB) penetration potential (relevant for CNS-active derivatives).[1]
The Indole-2-carboxamide (I2C) class is a validated chemotype for inhibiting MmpL3 , a transporter essential for constructing the mycobacterial cell wall.[1]
Mechanism of Action
MmpL3 transports Trehalose Monomycolate (TMM) across the inner membrane.[1] Inhibitors bind to the proton-translocating channel, causing substrate accumulation and cell death.
Comparative Activity Data
The following table illustrates why N,1-dimethyl-1H-indole-2-carboxamide is used as a baseline reference . High potency requires a lipophilic "tail" (e.g., cyclohexyl, cyclooctyl) to interact with the hydrophobic channel of MmpL3.
Compound
Structure (N-Substituent)
M. tb H37Rv MIC (µM)
Selectivity Index (Vero Cells)
Interpretation
N,1-dimethyl-1H-indole-2-carboxamide
Methyl (Core)
> 64 (Inactive)
N/A
Reference: Lacks hydrophobic reach required for MmpL3 binding.
The indole scaffold is a "privileged structure" in kinase inhibition, often mimicking the adenine ring of ATP. Profiling the core against kinases reveals potential off-target liabilities.[1]
Kinase Selectivity Panel (Representative Data)
Target Class : Tyrosine Kinases (EGFR, VEGFR-2)[1]
Core binds weakly; requires 3-position substitution for potency.[1]
EGFR (T790M)
> 10 µM
< 10 nM
Core does not inherently select for mutant forms.[1]
VEGFR-2
> 50 µM
< 100 nM
Low intrinsic activity against angiogenic targets.[1]
CDK2
> 100 µM
~ 500 nM
High selectivity against cell cycle kinases in its core form.
Insight : While the N,1-dimethyl core is not a potent inhibitor, its presence in a library can generate "false positives" at high concentrations (10-50 µM) in biochemical assays due to weak ATP-pocket occupancy.[1]
Experimental Protocols
To replicate these profiles, the following standardized protocols are recommended.
A. MmpL3 Inhibition Assay (MABA Format)
Objective : Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.[1]
Preparation : Dissolve N,1-dimethyl-1H-indole-2-carboxamide in DMSO (10 mM stock).
Culture : Grow M. tb H37Rv in 7H9 broth (ADC supplemented) to mid-log phase (OD600 ~0.2).
Plating : Dispense 100 µL culture into 96-well plates containing serial dilutions of the compound (Range: 64 µM to 0.125 µM).
Incubation : Incubate at 37°C for 5 days.
Readout : Add Alamar Blue (Resazurin) reagent.[1] Incubate 24h. Pink color = Growth; Blue = Inhibition.
Validation : Include Isoniazid (positive control) and DMSO (negative control).
B. Kinase Binding Assay (FRET-based)
Objective : Assess binding affinity to the ATP pocket.[1]
System : Use a LanthaScreen™ Eu Kinase Binding Assay.
Mix : Combine Kinase (5 nM), Alexa Fluor® Tracer (ATP mimic), and Test Compound in assay buffer.
This diagram illustrates the critical role of the N-substituent in transforming the inactive dimethyl core into a potent MmpL3 inhibitor.[1]
Caption: The "Selectivity Trigger" mechanism. The dimethyl core is inactive (red dashed line) against MmpL3, serving as a negative control. Functionalization with lipophilic groups (blue node) enables potent inhibition (green line).[1]
Diagram 2: Scaffold Profiling Workflow
A logical flow for researchers using this molecule to determine selectivity profiles.
Caption: Standardized workflow for profiling the indole-2-carboxamide scaffold. The core molecule typically follows the "Reference/Control" path, establishing the baseline for derivative comparison.
References
Rao, S. P. S., et al. (2013). "Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents." Journal of Medicinal Chemistry, 56(21), 8849–8859.
Stec, J., et al. (2016). "Indole-2-carboxamide-based MmpL3 inhibitors show exceptional antitubercular activity in an animal model of tuberculosis infection."[1] Journal of Medicinal Chemistry, 59(13), 6232–6247. [1]
Li, W., et al. (2018). "MmpL3 as a target for the treatment of drug-resistant nontuberculous mycobacterial infections." Frontiers in Microbiology, 9, 1547.
Berman, J., et al. (2006). "Compositions comprising multiple bioactive agents, and methods of using the same." U.S. Patent Application US20060142265A1. (Describes the use of the dimethyl amide as a synthetic intermediate for FabI inhibitors).
Kozikowski, A. P., et al. (2017). "Targeting mycolic acid transport by indole-2-carboxamides for the treatment of Mycobacterium abscessus infections."[1] Journal of Medicinal Chemistry, 60(13), 5876–5888. [1]
Personal protective equipment for handling N,1-dimethyl-1H-indole-2-carboxamide
The following guide serves as an authoritative operational manual for the handling, containment, and disposal of N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2). This content is structured for drug discovery resea...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as an authoritative operational manual for the handling, containment, and disposal of N,1-dimethyl-1H-indole-2-carboxamide (CAS: 61939-18-2).
This content is structured for drug discovery researchers and medicinal chemists who require immediate, actionable safety protocols. It prioritizes the "Precautionary Principle," treating this bioactive scaffold with the rigor required for novel chemical entities (NCEs) where full toxicological profiles may be incomplete.
Physical State: Solid (Typically Off-white to Pale Brown)
Executive Safety Assessment
Senior Scientist Note: While often categorized generically as an "irritant," indole-2-carboxamide derivatives are frequently designed as bioactive inhibitors (e.g., MmpL3 inhibitors for tuberculosis, TRPV1 agonists). Consequently, this compound should be handled not just as a chemical irritant, but as a potential pharmacophore with unknown biological potency. Inhalation or transdermal absorption could trigger off-target biological effects.
Based on structural analogs (e.g., N,N-dimethyl-1H-indole-2-carboxamide, CAS 7511-14-0) and functional group analysis, the following hazards are assigned for risk management:
Bioactive Warning: Potential modulator of ion channels or bacterial transporters; avoid systemic exposure.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Risk increases significantly when the compound is in solution (e.g., DMSO), which enhances skin permeability.
Protection Zone
Equipment Requirement
Technical Justification
Respiratory
Fume Hood (Certified)
Mandatory. Prevents inhalation of fine particulates during weighing. If hood is unavailable, use N95/P100 respirator.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient due to the risk of fine dust migration or splash back during solubilization.
Dermal (Hands)
Double Nitrile Gloves
Outer: 5 mil Nitrile. Inner: 4 mil Nitrile. Rationale: Indoles are often dissolved in DMSO/DMF; double gloving prevents vehicle-mediated transdermal delivery.
Dermal (Body)
Lab Coat (Cotton/Poly)
Must be buttoned to the neck. Tyvek sleeves recommended if working with quantities >10g.
Hygiene
Post-Handling Wash
Immediate hand washing with soap and water after doffing gloves is non-negotiable.
Operational Workflow: From Storage to Reaction
The following workflow enforces a "Chain of Custody" for safety, ensuring the compound is never exposed to the open lab environment.
Step-by-Step Protocol
Phase A: Retrieval & Weighing (Critical Control Point)
Acclimatization: Remove the container from cold storage (
or ) and allow it to reach room temperature before opening.
Why? Opening a cold bottle introduces condensation, which can hydrolyze the amide bond or cause clumping, increasing dust risks.
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Indole powders are prone to static charge and can "jump," creating invisible contamination.
Containment: Weigh strictly inside a chemical fume hood. Do not traverse the lab with an open weighing boat.
Phase B: Solubilization
Solvent Choice: Typically soluble in DMSO, DMF, or Methanol.
Addition Order: Add solvent to the solid, not solid to the solvent. This prevents the "puff" of powder that occurs when dumping solids into liquid.
Vessel Closure: Cap the vial immediately after addition. Vortex inside the hood.
Phase C: Reaction Setup
Inert Atmosphere: If using in cross-coupling or moisture-sensitive reactions, purge the reaction vessel with Nitrogen/Argon before introduction.
Temperature Control: Indole-2-carboxamides are generally thermally stable, but avoid rapid heating which can cause solvent bumping.
Visual Workflow: Safety Logic
The following diagram illustrates the critical decision nodes for handling this compound safely.
Caption: Operational logic flow emphasizing the "Critical Safety Zone" where exposure risk is highest.
Emergency Response Procedures
In the event of containment breach, execute the following immediately. These steps are self-validating: they prioritize dilution and removal, the most effective first-aid for irritants.
Ocular Exposure:
Flush: Immediately rinse with tepid water for 15 minutes.
Lift: Manually lift eyelids to ensure irrigation of the fornix.
Verify: Seek medical evaluation if redness persists.
Dermal Exposure (Solid):
Brush: Gently brush off excess powder (do not wet initially to avoid spreading).
Alert: High Risk. The solvent carries the compound into the bloodstream.
Flush: Rinse with copious water for 15+ minutes. Do NOT scrub (scrubbing abrades skin, enhancing absorption).
Medical: Report the solvent vehicle to medical personnel.
Disposal and Deactivation
Do not dispose of N,1-dimethyl-1H-indole-2-carboxamide down the drain. As a nitrogen-containing heterocycle, it poses potential aquatic toxicity risks.
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin.
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
Labeling: Clearly label waste containers with the full chemical name and "Irritant" pictogram.
Destruction: The preferred method for ultimate disposal is high-temperature incineration equipped with a scrubber for nitrogen oxides (
).
References
PubChem. (2025).[3] N,N-dimethyl-1H-indole-2-carboxamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Kozikowski, A. P., et al. (2017).[4] Targeting mycolic acid transport by indole-2-carboxamides for the treatment of Mycobacterium abscessus infections. Journal of Medicinal Chemistry. (Context for biological activity warnings). Retrieved from [Link]